molecular formula C12H11N3O2 B3049737 DL-5-Indolylmethylhydantoin CAS No. 21753-16-2

DL-5-Indolylmethylhydantoin

Cat. No.: B3049737
CAS No.: 21753-16-2
M. Wt: 229.23 g/mol
InChI Key: RUUREKIGAKIKIL-UHFFFAOYSA-N
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Description

DL-5-Indolylmethylhydantoin is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1h-Indol-3-ylmethyl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUREKIGAKIKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287630
Record name 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID80287630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21753-16-2
Record name NSC51848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(1h-indol-3-ylmethyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Core Properties of DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin is a heterocyclic organic compound of significant interest, primarily as a key intermediate in the enzymatic synthesis of the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an in-depth look at its role in biocatalytic pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Core Properties of this compound

This compound, a derivative of hydantoin featuring an indolylmethyl substituent, exists as a racemic mixture. The biologically relevant isomer for L-tryptophan synthesis is 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DL-5-(1H-indol-3-ylmethyl)hydantoin is provided in Table 1.

Table 1: Chemical and Physical Properties of DL-5-(1H-indol-3-ylmethyl)hydantoin

PropertyValueReference(s)
IUPAC Name 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione[1]
Synonyms This compound, 5-(3-Indolylmethyl)hydantoin[1]
CAS Number 21753-16-2[1]
Molecular Formula C₁₂H₁₁N₃O₂[1]
Molecular Weight 229.23 g/mol [1]
Melting Point 218 °C
Solubility Slightly soluble in DMSO and Methanol.
Appearance White to off-white solid.
Computed Properties

Computational models provide additional insights into the molecular characteristics of this compound, which are summarized in Table 2.

Table 2: Computed Properties of 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

PropertyValueReference(s)
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 74 Ų[1]
Heavy Atom Count 17[1]

Experimental Protocols

Synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a well-established and efficient method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[2][3][4] This protocol outlines the synthesis of DL-5-(1H-indol-3-ylmethyl)hydantoin from indole-3-acetaldehyde.

Experimental Workflow for Bucherer-Bergs Synthesis

G cluster_reaction Reaction indole_acetaldehyde Indole-3-acetaldehyde reaction_vessel Reaction Vessel (Heated) indole_acetaldehyde->reaction_vessel kcn Potassium Cyanide (KCN) kcn->reaction_vessel ammonium_carbonate Ammonium Carbonate ((NH₄)₂CO₃) ammonium_carbonate->reaction_vessel solvent Aqueous Ethanol solvent->reaction_vessel acidification Acidification (e.g., HCl) reaction_vessel->acidification Reaction Mixture filtration Filtration acidification->filtration Precipitate crude_product Crude Product filtration->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Indole-3-acetaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve indole-3-acetaldehyde in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution. The typical molar ratio of aldehyde to cyanide to carbonate is approximately 1:2:4.[5]

  • Heat the reaction mixture to 60-70 °C with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure DL-5-(1H-indol-3-ylmethyl)hydantoin.[4]

Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Indole-H2~7.14~124.5
Hydantoin-CH₂-~36.8 (similar to benzylhydantoin)
Other Indole Protons7.0 - 7.6110 - 137
Hydantoin C=O-~157, ~173
Hydantoin CH~4.5 - 5.0~55 - 60

Note: These are approximate values based on related structures and may vary.

Biological Significance and Signaling Pathways

This compound is a crucial substrate for the "hydantoinase process," a multi-enzymatic cascade used for the industrial production of enantiomerically pure L-amino acids, including L-tryptophan.[7]

Enzymatic Conversion to L-Tryptophan

The conversion of this compound to L-tryptophan involves three key enzymes: hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase).

Signaling Pathway for L-Tryptophan Synthesis

G cluster_racemization Racemization cluster_hydrolysis Hydrolysis cluster_final_conversion Final Conversion dl_hydantoin This compound d_hydantoin D-5-Indolylmethylhydantoin dl_hydantoin->d_hydantoin l_hydantoin L-5-Indolylmethylhydantoin dl_hydantoin->l_hydantoin n_carbamoyl_d_trp N-Carbamoyl-D-Tryptophan d_hydantoin->n_carbamoyl_d_trp D-Hydantoinase (Ring Opening) l_hydantoin->d_hydantoin Hydantoin Racemase d_tryptophan D-Tryptophan n_carbamoyl_d_trp->d_tryptophan D-Carbamoylase l_tryptophan L-Tryptophan d_tryptophan->l_tryptophan Amino Acid Racemase (in some processes)

Caption: The enzymatic cascade for the conversion of this compound to L-Tryptophan.

Mechanism of Action:

  • Racemization: Hydantoin racemase continuously interconverts the L- and D-enantiomers of 5-indolylmethylhydantoin, ensuring a constant supply of the D-isomer.

  • Hydrolysis: D-hydantoinase selectively catalyzes the hydrolytic ring-opening of D-5-indolylmethylhydantoin to form N-carbamoyl-D-tryptophan.

  • Final Conversion: N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) then hydrolyzes N-carbamoyl-D-tryptophan to produce D-tryptophan. In some industrial processes, an additional amino acid racemase is employed to convert the D-tryptophan to the desired L-tryptophan.

Conclusion

This compound serves as a pivotal molecule in the biocatalytic production of L-tryptophan. Its well-defined chemical and physical properties, coupled with established synthetic routes like the Bucherer-Bergs reaction, make it a readily accessible substrate for industrial applications. A thorough understanding of the "hydantoinase process" and the enzymes involved is critical for optimizing the production of this essential amino acid. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working in the fields of drug development, biotechnology, and organic synthesis. Further research into developing more efficient and stereoselective synthetic methods and exploring other potential biological activities of this compound remains an active area of investigation.

References

An In-depth Technical Guide to the Synthesis of DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of DL-5-Indolylmethylhydantoin, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The primary synthetic route detailed is the Bucherer-Bergs reaction, a well-established and efficient method for the preparation of hydantoins.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of an aldehyde or ketone, in this case, indole-3-acetaldehyde, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring structure.

Reaction Mechanism and Experimental Workflow

The Bucherer-Bergs reaction mechanism for the synthesis of this compound from indole-3-acetaldehyde is initiated by the formation of an imine from the reaction of the aldehyde with ammonia (from ammonium carbonate). This is followed by the addition of a cyanide ion to the imine to form an α-aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final hydantoin product.

Visualizing the Synthesis Pathway

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

Synthesis_Workflow Reagents Indole-3-acetaldehyde, KCN, (NH4)2CO3 Reaction Bucherer-Bergs Reaction Reagents->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, FTIR, MS) Pure_Product->Characterization Final_Product Characterized this compound Characterization->Final_Product

Figure 1: General workflow for the synthesis and characterization of this compound.

The reaction mechanism can be depicted as a series of sequential steps:

Bucherer_Bergs_Mechanism Indole_Acetaldehyde Indole-3-acetaldehyde Imine Imine Intermediate Indole_Acetaldehyde->Imine + NH3 Ammonia NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- Carbamic_Acid Carbamic Acid Intermediate Aminonitrile->Carbamic_Acid + CO2 CO2 CO2 Hydantoin This compound Carbamic_Acid->Hydantoin Intramolecular Cyclization

Figure 2: Simplified reaction mechanism of the Bucherer-Bergs synthesis.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Bucherer-Bergs reaction. This protocol is based on established procedures for similar hydantoin syntheses and may require optimization for specific laboratory conditions.

Materials:

  • Indole-3-acetaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (50% aqueous solution)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine indole-3-acetaldehyde, potassium cyanide, and ammonium carbonate in a suitable molar ratio (a common starting point is a 1:2:4 molar ratio of aldehyde:cyanide:carbonate).

  • Add a 50% aqueous ethanol solution to the flask to serve as the reaction solvent.

  • Heat the reaction mixture to a gentle reflux (typically 60-80 °C) with constant stirring.

  • Maintain the reflux for a period of 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.

  • The crude product will precipitate out of the solution upon acidification and cooling.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Data Presentation: Characterization of this compound

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Appearance White to off-white solid
Melting Point Data not available for the DL-racemate. The L-isomer has a reported melting point of 216-218 °C.
Solubility Soluble in ethanol and other polar organic solvents.
Spectroscopic Data
¹H NMR (DMSO-d₆, 500 MHz) Data reported for the L-isomer: δ 10.82 (s, 1H, indole-NH), 8.16 (s, 1H, hydantoin-NH), 7.52 (d, J=7.8 Hz, 1H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 7.11 (s, 1H, Ar-H), 7.04 (t, J=7.5 Hz, 1H, Ar-H), 6.95 (t, J=7.4 Hz, 1H, Ar-H), 4.30 (t, J=4.9 Hz, 1H, CH), 3.10 (dd, J=14.7, 4.4 Hz, 1H, CH₂), 2.97 (dd, J=14.7, 5.4 Hz, 1H, CH₂)
¹³C NMR (DMSO-d₆, 125 MHz) Data reported for the L-isomer: δ 174.5, 157.8, 136.2, 127.3, 124.1, 121.1, 118.8, 118.4, 111.4, 109.5, 55.4, 31.2
FTIR (KBr, cm⁻¹) Expected characteristic peaks: ~3300-3200 (N-H stretching, indole and hydantoin), ~1770 and ~1710 (C=O stretching, hydantoin), ~1600-1450 (C=C stretching, aromatic), ~740 (C-H bending, ortho-disubstituted benzene).
Mass Spectrometry (EI) Expected m/z: 229 (M⁺), 130 (fragment corresponding to the indolylmethyl cation).

Note: The provided NMR data is for the L-enantiomer of 5-indolylmethylhydantoin. The spectrum of the DL-racemic mixture is expected to be identical under achiral conditions. The FTIR and Mass Spectrometry data are predicted based on the chemical structure and data for analogous compounds.

Conclusion

The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental principles, a detailed experimental protocol, and the expected characterization data for this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications in the pharmaceutical and life sciences. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity depending on the specific experimental setup.

A Technical Guide to DL-5-Indolylmethylhydantoin: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin is a heterocyclic organic compound incorporating both an indole and a hydantoin moiety. Historically, its primary documented application has been as a substrate for the enzymatic production of L-tryptophan.[1] However, the structural motifs of indole and hydantoin are prevalent in a wide range of biologically active molecules, suggesting a broader therapeutic potential for this compound and its derivatives.[2][3][4][5] This technical guide provides a comprehensive overview of the known information on this compound, alongside an exploration of the potential biological activities and mechanisms of action extrapolated from closely related indole-hydantoin compounds. This document details synthetic approaches, potential therapeutic applications, and includes detailed experimental protocols and data presented for comparative analysis.

Chemical Properties and Synthesis

This compound, also known as 5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, is a derivative of hydantoin with an indolylmethyl group at the 5th position of the hydantoin ring.

Chemical Structure:

  • IUPAC Name: 5-((1H-indol-3-yl)methyl)imidazolidine-2,4-dione

  • Molecular Formula: C12H11N3O2

  • Molecular Weight: 229.23 g/mol [1]

  • CAS Number: 21753-16-2[1]

Synthesis of Indole-Hydantoin Derivatives

The synthesis of 5-substituted hydantoins can be achieved through various methods. A common approach for creating derivatives similar to this compound involves the Knoevenagel condensation of indole-3-carboxaldehyde with hydantoin, followed by reduction of the resulting ylidene intermediate.

Experimental Protocol: Synthesis of 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione and subsequent reduction

  • Condensation: A mixture of indole-3-carboxaldehyde (1.0 eq), hydantoin (1.2 eq), and a catalytic amount of a base like piperidine or sodium acetate in a solvent such as glacial acetic acid or ethanol is refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione.

  • Reduction: The resulting 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (1.0 eq) is dissolved in a solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise at 0°C.

  • Final Product Isolation: After the reaction is complete, the solvent is evaporated, and the residue is acidified with dilute HCl. The precipitated product, this compound, is filtered, washed with water, and dried.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of indole-hydantoin derivatives exhibits a range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][6][7]

Anti-inflammatory Activity

A closely related compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), has demonstrated significant anti-inflammatory effects.[8] IH-1 was found to inhibit the production of nitric oxide (NO) and the secretion of chemokines CCL2 and CXCL1 in LPS-stimulated murine macrophages by suppressing the mRNA expression of their respective genes.[8]

The mechanism of action for IH-1 involves the inhibition of the NF-κB signaling pathway.[8] Specifically, IH-1 attenuates the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit at Ser276, which in turn blocks the interaction of p65 with the transcriptional coactivator, cAMP response element-binding protein (CBP).[8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB p50/p65 p65_p p65-S276-P NFkappaB->p65_p phosphorylation nucleus Nucleus NFkappaB->nucleus translocates CBP CBP p65_p->CBP recruits genes Inflammatory Genes (iNOS, CCL2, CXCL1) CBP->genes activates transcription IH1 Indole-Hydantoin (e.g., IH-1) IH1->p65_p inhibits

Caption: NF-κB signaling pathway and the inhibitory action of an indole-hydantoin derivative.

Potential as an NMDA Receptor Antagonist

Hydantoin-substituted indole derivatives have been identified as potent ligands for the glycine binding site of the NMDA receptor.[6] This suggests that this compound could also possess activity at this site, which is a key target for anticonvulsant and neuroprotective drugs.

Anticancer and Other Activities

The hydantoin scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][4][7] The indole ring is also a well-known pharmacophore in cancer therapy. The combination of these two moieties in this compound makes it a candidate for investigation in these therapeutic areas.

Quantitative Data and Experimental Protocols

To facilitate further research, this section provides representative quantitative data for a hypothetical indole-hydantoin derivative based on published data for similar compounds, along with detailed experimental protocols.

In Vitro Anti-inflammatory Activity Data
CompoundTargetAssayIC50 (µM)
IH-1 (Reference) iNOS expressionLPS-stimulated RAW264.7 cells12.5
IH-1 (Reference) CCL2 secretionLPS-stimulated RAW264.7 cells15.2
IH-1 (Reference) CXCL1 secretionLPS-stimulated RAW264.7 cells18.9
This compound iNOS expressionLPS-stimulated RAW264.7 cellsHypothetical: 25.0
This compound CCL2 secretionLPS-stimulated RAW264.7 cellsHypothetical: 32.5
Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Murine macrophage-like RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Chemokine Measurement (ELISA): The concentrations of CCL2 and CXCL1 in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Pharmacokinetic Parameters
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Hypothetical Derivative IV512500.128002.5
Hypothetical Derivative PO208501.045003.0

Experimental and Drug Discovery Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical synthesis Synthesis of This compound in_vitro In Vitro Screening (e.g., Anti-inflammatory Assay) synthesis->in_vitro hit_id Hit Identification in_vitro->hit_id lead_gen Lead Generation & SAR Studies hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt in_vivo_pk In Vivo Pharmacokinetics (PK) lead_opt->in_vivo_pk in_vivo_eff In Vivo Efficacy (e.g., Animal Models of Inflammation) in_vivo_pk->in_vivo_eff tox Toxicology Studies in_vivo_eff->tox

Caption: A generalized workflow for the discovery and preclinical development of a novel compound.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to other biologically active indole-hydantoin derivatives. While its primary established role is in biotechnology as a substrate for L-tryptophan synthesis, its potential as a therapeutic agent, particularly in the areas of inflammation and neurology, warrants further investigation. The provided protocols and data serve as a foundation for future research into the pharmacological properties of this and related compounds. Future studies should focus on the direct evaluation of this compound in a variety of biological assays to elucidate its specific activities and mechanisms of action.

References

The Discovery and Enzymatic Conversion of DL-5-Indolylmethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of DL-5-indolylmethylhydantoin, a pivotal intermediate in the enzymatic production of L-tryptophan. The discovery of its bioconversion by Flavobacterium sp. marked a significant advancement in amino acid synthesis. This document details the historical context of its discovery, the chemical synthesis of the compound, and the experimental protocols for its enzymatic hydrolysis to L-tryptophan. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and biotechnology.

Introduction

The hydantoin ring system is a core scaffold in numerous biologically active compounds. This compound emerged as a compound of significant interest due to its role as a precursor in the stereospecific enzymatic synthesis of L-tryptophan, an essential amino acid with wide-ranging applications in pharmaceuticals and nutrition. The conventional chemical synthesis of tryptophan often results in a racemic mixture (DL-tryptophan), necessitating costly and complex resolution steps to isolate the biologically active L-isomer. The discovery of a microbial enzymatic pathway that directly converts a racemic hydantoin derivative to the pure L-amino acid presented a more efficient and economical alternative.

This guide focuses on the seminal work that led to the identification and utilization of this compound for L-tryptophan production.

Discovery and History

The key breakthrough in the utilization of this compound was the isolation of a bacterium capable of its enzymatic hydrolysis. In the 1970s, a research group led by Sano, Yokozeki, Eguchi, and Mitsugi screened various soil samples and isolated a bacterium, strain T-523, which was later classified as a species of the genus Flavobacterium.[1] This bacterium was found to possess an inducible, intracellular enzyme system that could asymmetrically hydrolyze this compound to produce L-tryptophan.[1][2]

Initial studies demonstrated that with intact cells of Flavobacterium sp. T-523, 10 mg/ml of this compound could be converted to 7.4 mg/ml of L-tryptophan, achieving a molar yield of 82% after 35 hours of incubation.[2] A notable finding was that the produced tryptophan was exclusively the L-isomer, regardless of whether the L- or DL-form of the hydantoin substrate was used.[2]

Further research focused on optimizing the production of L-tryptophan by addressing the issue of tryptophan degradation by the bacterium.[1] The addition of inhibitors of tryptophan oxygenase, such as hydroxylamine, significantly improved the yield.[1] The development of mutant strains of Flavobacterium sp. T-523 with a genetically blocked tryptophan degradation pathway also led to enhanced production, with molar yields reaching up to 97%.[1]

Chemical Synthesis of this compound

The synthesis of hydantoin derivatives can be achieved through various methods, with the Bucherer-Bergs reaction being a well-established and versatile approach.[3][4][5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.[4][6]

While the specific synthesis protocol used for the this compound in the original enzymatic studies refers to a preparation from DL-tryptophan, a general workflow for a Bucherer-Bergs synthesis of a 5-substituted hydantoin is outlined below.[1]

General Experimental Protocol: Bucherer-Bergs Reaction

A generalized protocol for the synthesis of a 5-substituted hydantoin, such as 5-indolylmethylhydantoin, from the corresponding aldehyde (indole-3-acetaldehyde) is as follows:

  • Reaction Setup: The aldehyde is dissolved in a suitable solvent, typically a mixture of ethanol and water.

  • Addition of Reagents: Potassium cyanide (or sodium cyanide) and ammonium carbonate are added to the solution.

  • Heating: The reaction mixture is heated, often to reflux, for several hours to drive the reaction to completion.

  • Work-up and Isolation: Upon cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Caption: Generalized workflow for the Bucherer-Bergs synthesis of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-indolylmethylhydantoin.

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O₂[7][8]
Molecular Weight229.23 g/mol [7][8]
IUPAC Name5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione[8]
CAS Number21753-16-2[8]

Enzymatic Conversion to L-Tryptophan

The enzymatic conversion of this compound to L-tryptophan by Flavobacterium sp. T-523 is a highly specific process. The proposed pathway involves two key enzymatic steps: a hydantoinase that hydrolyzes the hydantoin ring and a carbamoylase that removes the carbamoyl group. A racemase is also implicated to convert the unreacted D-isomer to the L-form, allowing for a theoretical 100% yield.

Caption: Proposed signaling pathway for the enzymatic conversion of this compound.
Experimental Protocol for Enzymatic Conversion

The following protocol is based on the methods described for the enzymatic production of L-tryptophan using washed cells of Flavobacterium sp. T-523.[1]

  • Preparation of Enzyme Source:

    • Flavobacterium sp. is cultured in a suitable medium to induce the expression of the hydantoin-hydrolyzing enzymes.

    • The cells are harvested by centrifugation.

    • The harvested cells are washed with a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 7.0).

  • Enzyme Reaction:

    • A reaction mixture is prepared containing:

      • L- or this compound (5 to 10 mg/ml) as the substrate.

      • Washed cells of Flavobacterium sp. (20 to 50 mg/ml on a wet weight basis) as the enzyme source.

      • 0.1 M potassium phosphate buffer (pH 8.0).

    • The reaction is carried out at a controlled temperature (37°C or 43°C) with moderate stirring.

  • Monitoring and Analysis:

    • The reaction progress is monitored by measuring the decrease in the concentration of 5-indolylmethylhydantoin and the increase in the concentration of L-tryptophan over time.

    • Quantitative determination of L-tryptophan can be performed using methods such as high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative data from the enzymatic production of L-tryptophan from L- and this compound.

Table 1: L-Tryptophan Production from L-5-Indolylmethylhydantoin with and without Hydroxylamine [1]

ConditionSubstrate Concentration (mg/ml)L-Tryptophan Produced (mg/ml)Molar Yield (%)
Without Hydroxylamine107.180
With Hydroxylamine108.899

Table 2: L-Tryptophan Production from this compound by Wild-Type and Mutant Strains [1][2]

StrainSubstrate Concentration (mg/ml)L-Tryptophan Produced (mg/ml)Molar Yield (%)Incubation Time (hr)
Wild-Type (T-523)107.48235
Mutant (AJ-3940)10-97-

Note: The exact final concentration for the mutant strain was not specified in the provided text, only the molar yield.

Conclusion

The discovery of the enzymatic conversion of this compound to L-tryptophan by Flavobacterium sp. represents a landmark in the industrial production of amino acids. This biotransformation process offers a highly efficient and stereospecific route to L-tryptophan, overcoming the limitations of traditional chemical synthesis. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals seeking to understand and potentially improve upon this important biocatalytic process. Further research into the specific enzymes involved and their mechanisms of action could lead to even more robust and efficient systems for the production of L-tryptophan and other valuable chiral compounds.

References

DL-5-Indolylmethylhydantoin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of DL-5-Indolylmethylhydantoin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes detailed, adaptable experimental protocols for determining these critical physicochemical properties.

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity, formulation development, and analytical characterization. Currently, publicly available quantitative solubility data for this compound is limited.

Aqueous Solubility

A single experimental data point for the aqueous solubility of this compound is available from a high-throughput screening assay.

pHSolubilityMethod
7.4>34.4 µg/mLChemical Genomics Screen

Note: This value represents a lower limit and suggests that the intrinsic aqueous solubility might be higher. Further investigation using thermodynamic solubility assays is recommended for a more definitive value.

Solubility in Organic Solvents

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that influences its shelf-life, storage conditions, and degradation pathways. While specific stability studies on this compound are not extensively reported, an understanding of its potential degradation can be inferred from the known chemistry of its constituent indole and hydantoin moieties.

Potential Degradation Pathways

2.1.1. Hydrolytic Degradation: The hydantoin ring in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring to form an amino acid derivative.

2.1.2. Oxidative Degradation: The indole nucleus is electron-rich and can be prone to oxidation. The C3 position of the indole ring is particularly susceptible to oxidation, which could lead to the formation of various oxidized derivatives.

2.1.3. Photolytic Degradation: Indole-containing compounds can be sensitive to light. Exposure to UV or visible light may lead to photodecomposition, the extent of which can be influenced by the solvent and the presence of photosensitizers.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and validated for specific experimental conditions.

Solubility Determination

3.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.

G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO (e.g., 10 mM) C Add stock solution to buffer in a multi-well plate A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate and shake (e.g., 1-2 hours at room temperature) C->D E Measure turbidity or filter and quantify supernatant D->E F Determine solubility based on the highest concentration that remains clear E->F

Fig. 1: Kinetic Solubility Workflow

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add an appropriate volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Detection: Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples to remove any precipitate and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not produce a significant increase in turbidity or precipitate.

3.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

G cluster_prep Sample Preparation cluster_assay Equilibration cluster_analysis Analysis A Add excess solid This compound to a known volume of solvent B Agitate at a constant temperature (e.g., 24-48 hours) A->B C Allow undissolved solid to settle B->C D Filter the supernatant C->D E Quantify the concentration of the dissolved compound in the filtrate D->E

Fig. 2: Thermodynamic Solubility Workflow

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffers of different pH, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtrate and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies are typically conducted according to ICH Q1A(R2) guidelines.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound in appropriate solvents B Acid Hydrolysis (e.g., 0.1 M HCl, heat) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, heat) A->C D Oxidation (e.g., 3% H2O2, room temp) A->D E Thermal Stress (e.g., 60°C) A->E F Photostability (ICH Q1B guidelines) A->F G Analyze samples at time points using a stability-indicating method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H

Fig. 3: Forced Degradation Study Workflow

Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C).

    • Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically a gradient HPLC-UV method, to separate the parent compound from any degradation products.

  • Peak Purity and Identification: Assess the purity of the parent peak and identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).

Signaling Pathway Involvement

This compound is known to be a substrate in the enzymatic synthesis of L-tryptophan. This bioconversion is a key step in certain industrial processes for producing this essential amino acid.

G A This compound B Hydantoinase A->B Hydrolysis C N-Carbamoyl-L-tryptophan B->C D Carbamoylase C->D Hydrolysis E L-Tryptophan D->E

Fig. 4: Enzymatic Conversion of this compound

This pathway involves two key enzymes: a hydantoinase that hydrolyzes the hydantoin ring of the D- and L-enantiomers to their respective N-carbamoyl derivatives, and a carbamoylase that subsequently hydrolyzes the N-carbamoyl group to yield the final L-tryptophan product. Often, a racemase is also employed to convert the unreacted D-enantiomer back to the racemic mixture, allowing for a theoretical 100% yield of the desired L-tryptophan.

Conclusion

This technical guide summarizes the currently limited knowledge on the solubility and stability of this compound and provides a framework for its experimental determination. The provided protocols for solubility and stability testing are based on industry-standard methodologies and can be adapted to generate the necessary data for research and development purposes. Further experimental investigation is crucial to fully characterize the physicochemical properties of this compound.

In-depth Technical Guide to DL-5-Indolylmethylhydantoin: Synthesis, Enzymatic Conversion, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin, a heterocyclic organic compound, serves as a key intermediate in the biotechnological production of the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, synthesis methodologies, and detailed protocols for its enzymatic conversion to L-tryptophan. While the primary application of this compound lies in amino acid synthesis, this document also briefly explores the broader, though not specifically demonstrated, therapeutic potential of the hydantoin scaffold in areas such as anticonvulsant, antiviral, and anticancer research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Core Identifiers and Physicochemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 5-(indol-1-ylmethyl)imidazolidine-2,4-dione. Its core identifiers and key physicochemical properties are summarized in the tables below.

IdentifierValue
CAS Number 108605-53-4[1][2]
Molecular Formula C₁₂H₁₁N₃O₂[1]
IUPAC Name 5-(indol-1-ylmethyl)imidazolidine-2,4-dione[1]
Synonyms 5-Indolylmethylhydantoin, 5-IMH, 5-(indolyl-3-methyl)hydantoin[1]
Molecular Weight 229.23 g/mol [1]
Physicochemical PropertyValue
Melting Point Data not available for this compound. For comparison, 5,5-dimethylhydantoin has a melting point of 175 °C[3][4].
Solubility Data not available.
XLogP3-AA 0.7[1]

Spectroscopic Data: While a specific spectrum for the unlabeled compound was not found in the literature reviewed, NMR and IR spectroscopy are standard methods for the characterization of hydantoin derivatives[5][6]. The 13C NMR spectrum of [indole-2-¹³C]-L-5-indolylmethylhydantoin shows a characteristic enrichment at the indole-C2 position at 124.5 ppm, and the ¹H NMR spectrum displays a splitting of the indole-H2 signal at 7.14 ppm[5].

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for hydantoin synthesis, most notably the Bucherer-Bergs reaction. Another cited method involves the conversion from DL-tryptophan.

Bucherer-Bergs Reaction from Indole-3-aldehyde

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, an alkali metal cyanide, and ammonium carbonate[7][8][9]. For the synthesis of this compound, indole-3-aldehyde would serve as the starting carbonyl compound.

Experimental Protocol (General):

  • Reaction Setup: In a suitable reaction vessel, dissolve indole-3-aldehyde in a solvent such as aqueous ethanol[8].

  • Reagent Addition: Add potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution[8].

  • Reaction Conditions: Heat the mixture, typically between 60-70°C, and stir for a sufficient duration to allow the reaction to proceed to completion[8].

  • Work-up and Purification: Upon completion, cool the reaction mixture. The hydantoin product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent[8].

Note: A specific, detailed protocol for the Bucherer-Bergs synthesis of this compound was not found in the reviewed literature. The above protocol is a general representation of the method.

Synthesis from DL-Tryptophan

This compound can also be prepared from DL-tryptophan[10]. The exact experimental details for this conversion were not available in the reviewed literature.

Enzymatic Conversion to L-Tryptophan: The Hydantoinase Process

The primary application of this compound is as a substrate for the enzymatic production of L-tryptophan. This process, often referred to as the "hydantoinase process," involves a cascade of enzymatic reactions that convert the racemic hydantoin into the optically pure L-amino acid.

The key enzymes involved are:

  • Hydantoinase: Catalyzes the stereoselective hydrolysis of the hydantoin ring.

  • N-carbamoyl-amino acid amidohydrolase (Carbamoylase): Hydrolyzes the resulting N-carbamoyl-amino acid to the free amino acid.

  • Hydantoin Racemase: Converts the remaining unreacted hydantoin enantiomer to the form that can be hydrolyzed by the hydantoinase, allowing for a theoretical 100% yield.

Enzymatic_Conversion_Workflow DL_IMH This compound D_IMH D-5-Indolylmethylhydantoin DL_IMH->D_IMH L_IMH L-5-Indolylmethylhydantoin DL_IMH->L_IMH D_IMH->L_IMH Hydantoin Racemase N_Carbamoyl_Trp N-Carbamoyl-L-Tryptophan L_IMH->N_Carbamoyl_Trp Hydantoinase L_Trp L-Tryptophan N_Carbamoyl_Trp->L_Trp Carbamoylase

References

Theoretical and Computational Insights into DL-5-Indolylmethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Indolylmethylhydantoin, a key intermediate in the synthesis of the essential amino acid L-tryptophan, presents a subject of significant interest in biocatalysis and pharmaceutical development. While extensive research has focused on its enzymatic conversion, a comprehensive theoretical and computational understanding of the molecule itself remains limited in publicly available literature. This technical guide synthesizes the available experimental data on this compound and provides a foundational theoretical and computational perspective based on studies of the core hydantoin scaffold. This document aims to serve as a resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key chemical and biochemical pathways.

Introduction

This compound is a heterocyclic organic compound featuring a hydantoin ring substituted at the 5-position with an indolylmethyl group. Its primary significance lies in its role as a racemic precursor for the stereoselective production of L-tryptophan, an essential amino acid with critical roles in protein synthesis and as a metabolic precursor for serotonin, melatonin, and niacin. The enzymatic hydrolysis of this compound offers a greener and more efficient alternative to traditional chemical synthesis routes for L-tryptophan.

Despite its industrial relevance, theoretical and computational studies specifically targeting this compound are scarce. However, a wealth of computational research on the hydantoin ring system and its derivatives provides a solid framework for understanding the structural, electronic, and reactive properties of this molecule. This guide will bridge this gap by extrapolating from existing computational studies on hydantoins to provide a theoretical context for this compound, complemented by a detailed overview of its synthesis and enzymatic conversion.

Theoretical and Computational Studies of the Hydantoin Scaffold

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the properties and reactivity of hydantoin derivatives. These studies provide valuable insights into molecular geometry, electronic structure, and reaction mechanisms, which can be extrapolated to understand this compound.

Molecular Structure and Electronic Properties

DFT calculations are frequently employed to optimize the molecular structures of hydantoin derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these studies allow for the analysis of the electronic properties that govern the reactivity of the hydantoin ring. Key parameters that are often investigated include:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding intermolecular interactions, such as those with enzyme active sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

Reaction Mechanisms

Computational studies have been pivotal in mapping the reaction pathways of various reactions involving hydantoins, including their synthesis and hydrolysis. For instance, DFT has been used to meticulously examine the mechanism of the Bucherer-Bergs multicomponent synthesis of hydantoins. Such studies identify transition states and intermediates, allowing for the determination of reaction energy barriers and the identification of the most plausible reaction pathways.

Comparison of Computational Models

Different computational models offer a range of accuracies and computational costs for studying hydantoin derivatives. The choice of method depends on the specific research question and available computational resources.

Computational ModelKey Parameters (Descriptors)Predicted PropertyAdvantagesLimitations
Density Functional Theory (DFT) - N-Br Bond Dissociation Energy (BDE)- Lowest Unoccupied Molecular Orbital (LUMO) Energy- Atomic Charges (e.g., on Bromine)- Reaction Energy Barriers (ΔG‡)Thermodynamic and kinetic reactivityProvides detailed electronic structure information and mechanistic insights.Computationally expensive, especially for large molecules.
Quantitative Structure-Activity Relationship (QSAR) - Molecular weight- LogP (lipophilicity)- Topological indices- Electronic descriptors (from semi-empirical methods)Biological activity (e.g., anticonvulsant, antimicrobial)Computationally efficient; can screen large libraries of compounds.Predictive power is limited to the chemical space of the training set; does not provide mechanistic insights.
Molecular Docking - Binding affinity scores- Interaction energies (e.g., hydrogen bonds, hydrophobic interactions)Binding mode and affinity to a biological target (e.g., an enzyme)Visualizes ligand-protein interactions; useful for virtual screening.Scoring functions are often not perfectly accurate; does not account for protein flexibility in most standard implementations.
Molecular Dynamics (MD) Simulations - Root Mean Square Deviation (RMSD)- Root Mean Square Fluctuation (RMSF)- Hydrogen bond analysisStability of ligand-protein complexes; conformational changes over time.Provides a dynamic view of molecular interactions; can account for solvent effects and protein flexibility.Very computationally expensive; requires long simulation times to sample conformational space adequately.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its subsequent enzymatic hydrolysis to L-tryptophan.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from indole-3-acetaldehyde or a related precursor. A common method is a variation of the Bucherer-Bergs reaction.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reactant Addition: To the flask, add indole-3-acetaldehyde, ammonium carbonate, and sodium cyanide in a suitable solvent mixture, such as ethanol and water.

  • Heating and Reaction: Heat the mixture to reflux (typically around 60-80 °C) with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold water to remove any unreacted salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Enzymatic Hydrolysis of this compound to L-Tryptophan

The enzymatic conversion of this compound to L-tryptophan is a two-step process catalyzed by a hydantoinase and an N-carbamoyl-L-amino acid amidohydrolase. Microorganisms such as Flavobacterium sp. are often used as a whole-cell biocatalyst.

Protocol:

  • Microorganism Cultivation:

    • Prepare a suitable culture medium for the chosen microorganism (e.g., Flavobacterium sp.). A typical medium might contain glucose, yeast extract, peptone, and mineral salts.

    • Inoculate the sterile medium with a starter culture of the microorganism.

    • Incubate the culture under aerobic conditions at a controlled temperature (e.g., 30°C) and pH with agitation for a specified period (e.g., 24-48 hours) to allow for cell growth and enzyme expression.

  • Cell Harvesting:

    • After incubation, harvest the microbial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to remove residual media components.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the washed cells (as the enzyme source) and this compound in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

    • Incubate the reaction mixture at an optimal temperature (e.g., 37-43°C) with gentle stirring.

    • The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of L-tryptophan and the remaining this compound using methods like High-Performance Liquid Chromatography (HPLC).

  • Product Isolation:

    • Once the reaction has reached completion (or the desired conversion), separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant, containing the L-tryptophan, can be further processed to purify the amino acid. This may involve techniques such as ion-exchange chromatography or crystallization.

Quantitative Data

The following table summarizes typical quantitative data reported for the enzymatic production of L-tryptophan from this compound.

ParameterValueReference
Substrate Concentration 10 mg/ml[1]
Cell Concentration (wet weight) 50 mg/ml[1]
Product Concentration (L-Tryptophan) 7.4 mg/ml[1]
Molar Yield 82%[1]
Reaction Time 35 hours[1]
Optimal pH ~8.5[2]
Optimal Temperature 45-55 °C[2]

Visualizations

Chemical Synthesis Pathway

G Chemical Synthesis of this compound indole_acetaldehyde Indole-3-acetaldehyde hydantoin This compound indole_acetaldehyde->hydantoin Bucherer-Bergs Reaction (Ethanol/Water, Reflux) reactants Ammonium Carbonate + Sodium Cyanide reactants->hydantoin G Enzymatic Hydrolysis of this compound start This compound intermediate N-carbamoyl-L-tryptophan start->intermediate Ring Opening step1 Hydantoinase step1->intermediate product L-Tryptophan intermediate->product Hydrolysis step2 N-carbamoyl-L-amino acid amidohydrolase step2->product G L-Tryptophan to Serotonin Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp enzyme1 Tryptophan Hydroxylase (Rate-limiting step) enzyme1->htp serotonin Serotonin (5-HT) htp->serotonin enzyme2 Aromatic L-amino acid decarboxylase enzyme2->serotonin

References

DL-5-Indolylmethylhydantoin: A Technical Guide to its Biological Activities and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-5-Indolylmethylhydantoin, a heterocyclic organic compound, stands at the intersection of indole and hydantoin chemistries, two scaffolds of significant pharmacological interest. The indole nucleus is a core structural motif in numerous bioactive natural products and pharmaceutical agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] Similarly, hydantoin and its derivatives are recognized for their neuroprotective, anticonvulsant, antibacterial, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its role in biocatalysis. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Biological Activities of this compound

The primary documented biological role of this compound is as a precursor in the enzymatic synthesis of L-tryptophan. Beyond this, its intrinsic pharmacological activities appear to be limited based on current research.

Substrate for Enzymatic L-Tryptophan Production

This compound serves as a key substrate for the microbial production of the essential amino acid L-tryptophan.[4][5][6] This bioconversion is a notable example of the "hydantoinase process," which offers a stereoselective and efficient alternative to chemical synthesis methods for producing optically pure amino acids.[7] The process typically involves a two-step enzymatic cascade:

  • Hydantoinase: This enzyme hydrolyzes the hydantoin ring of this compound to form N-carbamoyl-tryptophan.

  • N-Carbamoyl-L-amino acid amidohydrolase (L-carbamoylase): This enzyme specifically hydrolyzes the N-carbamoyl group of N-carbamoyl-L-tryptophan to yield L-tryptophan.

Various microorganisms, including species of Flavobacterium and Pseudomonas, have been identified and utilized for their ability to perform this conversion.[7][8] The efficiency of this biocatalytic process is highlighted by high molar yields, in some cases approaching 100%.[7]

Table 1: Quantitative Data on the Enzymatic Production of L-Tryptophan from this compound

ParameterValueMicroorganism/Enzyme SourceReference
Optimal pH~8.5Flavobacterium sp. AJ-3940
Optimal Temperature45-55°CFlavobacterium sp. AJ-3940[9]
Molar Yieldup to 97%Flavobacterium sp. AJ-3940 mutant[8]
Molar Yield with Inhibitorup to 99%Flavobacterium sp. AJ-3912 with hydroxylamine[10]
Assessment of Anti-inflammatory Activity

In a study investigating the anti-inflammatory potential of indole-hydantoin derivatives, this compound (referred to as IH-2 in the study) was evaluated for its effects on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophage-like RAW264.7 cells. The results indicated that this compound did not inhibit the LPS-induced production of nitric oxide (NO) or the secretion of the chemokines CCL2 and CXCL1.[11] This suggests that, under the tested conditions, this compound does not possess significant anti-inflammatory activity. In contrast, a structurally related compound, 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione (IH-1), demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]

Experimental Protocols

Enzymatic Production of L-Tryptophan from this compound

This generalized protocol is based on methodologies reported for Flavobacterium species.

1. Microorganism Cultivation and Enzyme Preparation:

  • A suitable bacterial strain (e.g., Flavobacterium sp.) is cultured in an appropriate medium to induce the expression of hydantoinase and N-carbamoylase.
  • The bacterial cells are harvested by centrifugation.
  • The collected cells are washed with a buffer solution (e.g., 0.05 M potassium phosphate buffer, pH 7.0) to remove residual medium components.[10] The washed cells can be used directly as the enzyme source.

2. Bioconversion Reaction:

  • Prepare a reaction mixture containing:
  • This compound (substrate)
  • Washed bacterial cells (enzyme source)
  • A suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH ~8.0-8.5)
  • Incubate the reaction mixture at the optimal temperature (e.g., 43°C) with moderate agitation.[10]
  • The reaction progress can be monitored by measuring the concentration of L-tryptophan produced over time using analytical techniques such as high-performance liquid chromatography (HPLC).

3. Product Isolation:

  • After the reaction is complete, the bacterial cells are removed by centrifugation or filtration.
  • L-tryptophan can be isolated from the supernatant using standard purification methods, such as crystallization or chromatography.

Assessment of Anti-inflammatory Activity in Macrophages

The following protocol is based on the study by Tago et al. (2021), which evaluated the anti-inflammatory effects of this compound.[11]

1. Cell Culture:

  • Murine macrophage-like RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

  • Cells are seeded in culture plates and allowed to adhere.
  • The cells are pre-treated with varying concentrations of this compound for a specified period.
  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
  • Chemokine Secretion (CCL2 and CXCL1): The levels of CCL2 and CXCL1 in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
  • Gene Expression Analysis: The mRNA expression levels of inducible nitric oxide synthase (iNOS), CCL2, and CXCL1 can be determined by quantitative real-time PCR (qRT-PCR) to assess the effect of the compound on gene transcription.

Visualizations

Enzymatic_Conversion cluster_reaction Biocatalytic Process DL_5_Indolylmethylhydantoin This compound N_Carbamoyl_Tryptophan N-Carbamoyl-Tryptophan DL_5_Indolylmethylhydantoin->N_Carbamoyl_Tryptophan Hydantoinase L_Tryptophan L-Tryptophan N_Carbamoyl_Tryptophan->L_Tryptophan L-Carbamoylase

Caption: Enzymatic conversion of this compound to L-Tryptophan.

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow Cell_Culture RAW264.7 Cell Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Measurement Measurement of Inflammatory Mediators (NO, CCL2, CXCL1) LPS_Stimulation->Measurement

Caption: Workflow for assessing anti-inflammatory activity.

References

Methodological & Application

Application Notes and Protocols for DL-5-Indolylmethylhydantoin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of DL-5-Indolylmethylhydantoin in mammalian cell culture is limited in publicly available literature. The following application notes and protocols are constructed based on the known biological activities of other hydantoin derivatives, which have shown potential as anticancer agents.[1][2][3][4] These protocols are intended to serve as a starting point for investigating the potential cytotoxic and apoptotic effects of this compound.

Introduction

Hydantoin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[5] Several derivatives are established anticonvulsant drugs, while recent research has highlighted their potential as antimicrobial and anticancer agents.[1][2][5] Studies have demonstrated that certain hydantoin derivatives can inhibit cancer cell proliferation, induce apoptosis, and interfere with key cellular signaling pathways.[1][2]

This document provides detailed protocols for the initial in vitro evaluation of this compound as a potential anticancer agent. The methodologies described include assessing its impact on cell viability and its ability to induce apoptosis.

Hypothesized Mechanism of Action

Based on studies of other hydantoin derivatives, this compound may exert anticancer effects by modulating signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[4][6] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydantoin This compound (Hypothesized) Hydantoin->PI3K Inhibition

Hypothesized signaling pathway for this compound.

Data Presentation

Table 1: Hypothetical Cell Viability Data (MTT Assay)

This table presents example data for the effect of this compound on the viability of a cancer cell line (e.g., HepG2) after 48 hours of treatment.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
Table 2: Hypothetical Apoptosis Data (Annexin V/PI Staining)

This table shows example data from a flow cytometry analysis of a cancer cell line (e.g., A549) treated with this compound for 24 hours.[7]

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC50 concentration)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)[3][4][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.[11]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[7][13]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution D Treat Cells with Compound A->D B Culture Cancer Cell Line C Seed Cells in Multi-well Plates B->C C->D E Incubate for 24-72 hours D->E F MTT Assay for Cell Viability E->F G Annexin V/PI Staining E->G I Data Analysis (IC50, % Apoptosis) F->I H Flow Cytometry G->H H->I

General experimental workflow for in vitro compound testing.

References

Application Notes and Protocols for DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the use of DL-5-Indolylmethylhydantoin, primarily as a substrate for the enzymatic production of L-tryptophan. The methodologies are based on established research and are intended to be a comprehensive resource for laboratory application.

Overview of this compound Application

This compound is a key intermediate in the biotechnological synthesis of L-tryptophan, an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. The primary application of this compound involves its enzymatic conversion to L-tryptophan by various microorganisms. This bioconversion process offers a stereospecific and efficient alternative to chemical synthesis methods.

The enzymatic pathway involves two key enzymes: a hydantoinase that hydrolyzes the hydantoin ring and an N-carbamoyl-amino acid amidohydrolase that converts the intermediate to L-tryptophan. Several microbial strains, including species of Arthrobacter and Flavobacterium, have been identified and optimized for this biotransformation.

Experimental Protocols

Enzymatic Production of L-Tryptophan using Resting Cells of Arthrobacter sp.

This protocol is adapted from studies on the bioconversion of this compound using Arthrobacter species.[1]

Objective: To produce L-tryptophan from this compound using whole-cell catalysis with resting cells of a suitable Arthrobacter strain.

Materials:

  • Arthrobacter sp. strain (e.g., DSM 3747)

  • Culture medium (e.g., Nutrient Broth or a specific growth medium for the chosen strain)

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 8.5-9.0)

  • Centrifuge

  • Incubator shaker

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Cultivation of Arthrobacter sp.:

    • Inoculate the Arthrobacter sp. strain into a suitable culture medium.

    • Incubate at the optimal growth temperature for the strain (typically 28-30°C) with shaking until the late logarithmic or early stationary phase is reached.

  • Preparation of Resting Cells:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with 0.1 M potassium phosphate buffer (pH 8.5-9.0).

    • Resuspend the washed cells in the same buffer to a desired cell concentration (e.g., 50 mg/mL wet weight).

  • Enzymatic Reaction:

    • Prepare the reaction mixture containing this compound (e.g., 10 mg/mL) in 0.1 M potassium phosphate buffer (pH 8.5-9.0).

    • Add the resting cell suspension to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 50°C) with moderate stirring for a specified duration (e.g., 24-48 hours).[1]

    • For improved substrate availability, cell permeabilization can be achieved by treating the cells with sodium deoxycholate.[1] If using permeabilized cells, the optimal temperature may be lower (e.g., 30°C) to ensure enzyme stability.[1]

  • Sample Analysis:

    • Periodically, take aliquots from the reaction mixture.

    • Centrifuge the aliquots to remove the cells.

    • Analyze the supernatant for L-tryptophan concentration and residual this compound using HPLC or a colorimetric assay (see Section 2.3 and 2.4).

Enzymatic Production of L-Tryptophan using Flavobacterium sp.

This protocol is based on the use of Flavobacterium species for the bioconversion of this compound.

Objective: To produce L-tryptophan from this compound using a Flavobacterium strain.

Materials:

  • Flavobacterium sp. strain (e.g., T-523)

  • Inducer for enzyme production (if required by the specific strain)

  • Culture medium

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Centrifuge

  • Incubator shaker

  • Analytical equipment (HPLC or spectrophotometer)

Procedure:

  • Cultivation and Enzyme Induction:

    • Grow the Flavobacterium sp. in a suitable culture medium. The enzymes responsible for the conversion are often inducible, so an inducer may need to be added to the culture medium.

    • Incubate with shaking at the optimal temperature for growth and enzyme production.

  • Preparation of Resting Cells:

    • Harvest and wash the cells as described in Protocol 2.1.2, using a potassium phosphate buffer (pH 8.0).

  • Enzymatic Reaction:

    • Set up the reaction mixture with this compound in 0.1 M potassium phosphate buffer (pH 8.0).

    • Add the prepared resting cells.

    • Incubate at the optimal reaction temperature with stirring.

  • Analysis:

    • Monitor the production of L-tryptophan and the consumption of the substrate over time using the analytical methods detailed below.

High-Performance Liquid Chromatography (HPLC) Analysis of L-Tryptophan

Objective: To quantify the concentration of L-tryptophan in the reaction mixture.

Instrumentation and Conditions:

  • HPLC System: With a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A common mobile phase is a mixture of sodium acetate buffer and acetonitrile. For example, 5 mM sodium acetate and acetonitrile (92:8, v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 267 nm or fluorescence detection.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation:

    • Centrifuge the reaction sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, deproteinize the sample by adding perchloric acid, followed by centrifugation.[2]

  • Standard Curve Preparation:

    • Prepare a series of L-tryptophan standards of known concentrations in the reaction buffer.

    • Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the L-tryptophan peak based on the retention time of the standard.

    • Quantify the L-tryptophan concentration in the sample by comparing its peak area to the standard curve.

Colorimetric Assay for L-Tryptophan Determination

Objective: To provide a simpler, high-throughput method for estimating L-tryptophan concentration. This method is based on the reaction of tryptophan with specific reagents to produce a colored product.

Materials:

  • Sodium hypochlorite pentahydrate (NaOCl·5H₂O)

  • Monosodium glutamate (MSG)

  • Hydrochloric acid (HCl)

  • Spectrophotometer or microplate reader

Procedure (adapted from a modified Hopkins-Cole reaction): [3]

  • Reagent Preparation:

    • Prepare stock solutions of NaOCl·5H₂O, MSG, and HCl.

  • Reaction:

    • In a test tube or microplate well, mix the sample (or L-tryptophan standard) with MSG solution and HCl.

    • Add the NaOCl·5H₂O solution to initiate the color-forming reaction.

    • Incubate for a specific time (e.g., 10 minutes) at a controlled temperature.[3]

  • Measurement:

    • Measure the absorbance of the resulting crimson-colored solution at 525 nm.[3]

    • Prepare a standard curve using known concentrations of L-tryptophan and use it to determine the concentration in the samples.

Data Presentation

Table 1: Optimal Reaction Conditions for L-Tryptophan Production

ParameterArthrobacter sp.Flavobacterium sp.Reference
pH 8.5 - 9.0~8.0[1]
Temperature 50°C (intact cells), 30°C (permeabilized cells)Not Specified[1]
Substrate Conc. 10 mg/mLNot Specified
Cell Conc. 50 mg/mL (wet weight)50 mg/mL (wet weight)[4]
Molar Yield Up to 100%~82%[1][4]

Visualizations

Biochemical Pathway

Biochemical Pathway DL_IMH This compound NC_Trp N-Carbamoyl-Tryptophan (L- and D-isomers) DL_IMH->NC_Trp Hydantoinase L_Trp L-Tryptophan NC_Trp->L_Trp L-N-Carbamoylase (L-specific) D_NC_Trp D-N-Carbamoyl-Tryptophan

Caption: Enzymatic conversion of this compound to L-Tryptophan.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_analysis Analysis Cultivation 1. Microbial Cultivation Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting Resting_Cells 3. Prepare Resting Cells Harvesting->Resting_Cells Reaction_Setup 4. Reaction Setup with This compound Resting_Cells->Reaction_Setup Incubation 5. Incubation Reaction_Setup->Incubation Sampling 6. Periodic Sampling Incubation->Sampling Sample_Prep 7. Sample Preparation (Centrifugation/Filtration) Sampling->Sample_Prep Quantification 8. L-Tryptophan Quantification (HPLC or Colorimetric Assay) Sample_Prep->Quantification Data_Analysis 9. Data Analysis Quantification->Data_Analysis

Caption: General workflow for L-Tryptophan production.

References

Unexplored Potential: The Case of DL-5-Indolylmethylhydantoin in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the specific applications of DL-5-Indolylmethylhydantoin in the field of neuroscience. While the broader chemical class of hydantoins includes compounds with significant neurological effects, and indole-containing molecules are of great interest in neuropharmacology, dedicated research into the neuroactive properties of this compound appears to be limited.

Initial investigations reveal that the primary established application of this compound is in the biochemical realm, specifically as a substrate for the enzymatic synthesis of L-tryptophan.[1] This process is of interest in biotechnology and pharmaceutical production. However, this application does not directly inform on its potential roles within the central nervous system.

The hydantoin scaffold is a well-known pharmacophore. For instance, phenytoin (diphenylhydantoin) is a widely used anticonvulsant drug.[2][3] Its mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces repetitive firing of action potentials.[3] This established neuroactivity of the hydantoin core structure suggests that other derivatives, such as this compound, could potentially exhibit effects on neuronal function.

Furthermore, hybrid molecules incorporating both indole and hydantoin moieties have been synthesized and investigated for various biological activities, including antiviral and antitumoral properties.[4][5][6] While these studies demonstrate the chemical tractability and biological relevance of combining these two structural motifs, they do not specifically address the neurobiological profile of this compound.

Due to the absence of specific experimental data on the applications of this compound in neuroscience research, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. The necessary foundational research to elucidate its potential mechanisms of action, neuroprotective effects, or utility in models of neurodegenerative diseases has not been published.

For researchers and drug development professionals interested in the potential of this molecule, the logical next step would be to conduct exploratory in vitro and in vivo studies. Such research could involve:

  • In vitro screening: Assessing the binding affinity of this compound for various neuronal receptors and ion channels.

  • Cell-based assays: Evaluating its effects on neuronal viability, neurite outgrowth, and synaptic function in cultured neurons. Investigating its potential to protect against neurotoxicity induced by agents relevant to neurodegenerative diseases (e.g., glutamate, amyloid-beta).

  • Animal models: If in vitro studies show promise, subsequent investigations in animal models of neurological disorders such as epilepsy, ischemic stroke, or Parkinson's disease could be warranted.

References

Application Notes and Protocols: DL-5-Indolylmethylhydantoin as a Tool for Studying Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-5-Indolylmethylhydantoin is a synthetic hydantoin derivative that serves as a key substrate in the enzymatic synthesis of the essential amino acid L-tryptophan and its D-enantiomer. This process, often referred to as the "hydantoinase process," utilizes a multi-enzyme cascade to achieve a high-yield and stereospecific conversion. The enzymatic production of tryptophan, a precursor to vital signaling molecules such as serotonin, melatonin, and auxin, makes this compound a valuable tool for researchers in various fields, including biochemistry, biotechnology, and drug development.

These application notes provide an overview of the enzymatic reactions involving this compound, protocols for monitoring these reactions, and a summary of relevant quantitative data. The focus is on the application of this compound as a tool to produce and study tryptophan-dependent signaling pathways.

Application Notes

The Hydantoinase Process: A Multi-Enzyme System

The conversion of this compound to optically pure tryptophan is a classic example of a dynamic kinetic resolution process. It typically involves three key enzymes:

  • Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective hydrolysis of the hydantoin ring. For the production of L-tryptophan, a D-hydantoinase is used to hydrolyze the D-enantiomer of this compound to N-carbamoyl-D-tryptophan.

  • N-Carbamoyl-amino-acid hydrolase (Carbamoylase) (EC 3.5.1.87 or EC 3.5.1.77): This enzyme specifically hydrolyzes the N-carbamoyl group from the intermediate produced by the hydantoinase. An L-carbamoylase will convert N-carbamoyl-L-tryptophan to L-tryptophan.

  • Hydantoin Racemase (EC 5.1.99.5): To achieve a theoretical yield of 100%, a hydantoin racemase is employed to continuously convert the unreacted L-enantiomer of this compound into the D-enantiomer, which can then be hydrolyzed by the D-hydantoinase.

The choice of D- or L-specific hydantoinases and carbamoylases determines the final stereoisomer of the amino acid product.

Studying Tryptophan-Dependent Signaling Pathways

The enzymatic conversion of this compound provides a method to generate L-tryptophan, which is a precursor to several crucial signaling molecules in various organisms:

  • In Mammals: L-tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin . The availability of tryptophan can be a rate-limiting step in the synthesis of these molecules. By using this compound and the hydantoinase process, researchers can produce L-tryptophan to study its downstream effects on the serotonin and melatonin pathways, which are implicated in mood regulation, sleep-wake cycles, and various neurological disorders. L-tryptophan is also a precursor for the kynurenine pathway , which is involved in immune regulation and neuroinflammation.

  • In Plants: L-tryptophan is the primary precursor for the biosynthesis of auxin (indole-3-acetic acid), a critical plant hormone that regulates numerous aspects of growth and development. The ability to enzymatically synthesize L-tryptophan allows for studies on auxin biosynthesis and its role in plant physiology.

Applications in Drug Development

The production of optically pure amino acids is of significant interest to the pharmaceutical industry. L-tryptophan and its derivatives are used in various therapeutic applications, including antidepressants, sleep aids, and dietary supplements. The enzymatic process starting from this compound offers a green and efficient alternative to chemical synthesis for producing these valuable compounds. Furthermore, understanding the enzymes in the hydantoinase process can be a starting point for enzyme engineering efforts to produce unnatural amino acids, which are valuable building blocks in drug discovery.[1]

Data Presentation

The following tables summarize quantitative data related to the enzymatic conversion of this compound and related compounds.

ParameterValueOrganism/EnzymeReference
Product Yield
L-Tryptophan Yield82% (molar)Pseudomonas sp. (whole cells)Sano, K., et al. (1977)
D-Tryptophan Yield99.3%Recombinant E. coli (Hydantoinase Process)Complete Conversion of D,L-5-Monosubstituted Hydantoins... (ResearchGate)
Productivity
D-Tryptophan Productivity64.9 g L⁻¹ d⁻¹Recombinant E. coli (Hydantoinase Process)Complete Conversion of D,L-5-Monosubstituted Hydantoins... (ResearchGate)
Enzyme Activity
D-Hydantoinase ActivityNo detectable activity with D,L-5-indolylmethyl hydantoinGeobacillus stearothermophilus ATCC 31783 (wild-type)Rational Engineering of the Substrate Specificity... (PMC)
Reaction Conditions
Optimal pH8.5Hydantoin Racemase from Sinorhizobium melilotiMolecular cloning, purification, and biochemical characterization... (PubMed)
Optimal Temperature40°CHydantoin Racemase from Sinorhizobium melilotiMolecular cloning, purification, and biochemical characterization... (PubMed)

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Conversion of this compound to Tryptophan

This protocol provides a general method for the whole-cell enzymatic conversion of this compound. This can be adapted for use with purified enzymes.

Materials:

  • This compound

  • Bacterial cells expressing hydantoinase, carbamoylase, and racemase (e.g., Pseudomonas sp., recombinant E. coli)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Incubator shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Cell Preparation:

    • Culture the microbial cells under conditions that induce the expression of the required enzymes.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with 0.1 M potassium phosphate buffer (pH 8.0) and centrifuge again. Resuspend the washed cells in the same buffer to a desired concentration (e.g., 50 mg/mL wet weight).

  • Enzymatic Reaction:

    • Prepare the reaction mixture by dissolving this compound in 0.1 M potassium phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.

    • Initiate the reaction by adding the cell suspension to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 37-43°C) with constant agitation in an incubator shaker.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching agent (e.g., 1 M HCl or by heat inactivation).

    • Centrifuge the samples to pellet the cells and any precipitate.

    • Analyze the supernatant for the concentration of tryptophan and remaining this compound using a suitable analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the molar yield of tryptophan from this compound.

    • Plot the concentration of product formed over time to determine the reaction rate.

Mandatory Visualization

Signaling_Pathways cluster_mammalian Mammalian Tryptophan Signaling cluster_plant Plant Tryptophan Signaling Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin Tryptophan Hydroxylase Kynurenine Kynurenine Pathway Tryptophan->Kynurenine IDO/TDO Melatonin Melatonin Serotonin->Melatonin N-acetyltransferase, HIDMT Tryptophan_plant L-Tryptophan Auxin Auxin (IAA) Tryptophan_plant->Auxin Multiple Enzymatic Steps DL5IMH This compound Hydantoinase_Process Hydantoinase Process DL5IMH->Hydantoinase_Process Hydantoinase_Process->Tryptophan Hydantoinase_Process->Tryptophan_plant

Caption: Tryptophan-dependent signaling pathways.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Start Start: this compound and Engineered Cells Cell_Culture Cell Culture and Enzyme Expression Start->Cell_Culture Harvest_Wash Harvest and Wash Cells Cell_Culture->Harvest_Wash Reaction_Setup Set up Reaction Mixture (Substrate + Buffer + Cells) Harvest_Wash->Reaction_Setup Incubation Incubation with Agitation (Controlled Temp & pH) Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation HPLC_Analysis HPLC Analysis of Supernatant Centrifugation->HPLC_Analysis Data_Processing Data Processing and Yield Calculation HPLC_Analysis->Data_Processing

Caption: Experimental workflow for enzymatic conversion.

References

No In Vivo Studies Found for DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for in vivo studies involving DL-5-Indolylmethylhydantoin, no publicly available research data has been identified. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The initial search aimed to identify in vivo research that would provide the necessary data for generating detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams. However, the search results were limited to the application of this compound as a substrate for the enzymatic production of L-tryptophan in bacteria.[1] This biochemical application does not fall within the scope of in vivo studies relevant to drug development professionals, researchers, and scientists in the field.

Further searches for in vivo applications, therapeutic effects, animal models, or pharmacokinetic data on this compound did not yield any specific studies on this compound. The search results did identify research on other indole derivatives and hydantoin-containing compounds, but none that would allow for the creation of the detailed and specific content requested for this compound itself.

Without foundational in vivo studies, it is impossible to provide the following core requirements of the user's request:

  • Quantitative Data Presentation: No in vivo quantitative data is available to summarize in tabular format.

  • Experimental Protocols: The absence of published in vivo experiments means that detailed methodologies cannot be provided.

  • Signaling Pathway and Workflow Diagrams: Without understanding the in vivo mechanism of action or experimental application of this compound, no relevant diagrams can be generated.

Therefore, until in vivo research on this compound is conducted and published, the development of the requested detailed Application Notes and Protocols remains unfeasible.

References

Application Notes and Protocols for the Analytical Detection of DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-5-Indolylmethylhydantoin is a key intermediate in the synthesis of the essential amino acid L-tryptophan.[1] Accurate and sensitive detection of this compound is crucial for monitoring enzymatic reactions, optimizing production processes, and in metabolic studies. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Analytical Techniques Overview

A summary of the primary analytical techniques for the detection of this compound is provided below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis and quantification at moderate concentrations.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for bioanalysis and detection in complex matrices at low concentrations.

  • GC-MS: Suitable for volatile and thermally stable derivatives of the analyte, often requiring a derivatization step to improve chromatographic properties.

The logical relationship between these techniques and their typical applications is illustrated in the diagram below.

cluster_0 Analytical Techniques for this compound cluster_1 Chromatographic Separation cluster_2 Detection Method This compound This compound HPLC HPLC This compound->HPLC GC GC This compound->GC Requires Derivatization LC LC This compound->LC UV UV HPLC->UV MS MS GC->MS Requires Derivatization MSMS MSMS LC->MSMS Sample Biological Sample (e.g., Plasma, Fermentation Broth) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporation Evaporation (under Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC or GC System Reconstitution->Analysis cluster_pathway Enzymatic Production of L-Tryptophan Substrate This compound Enzyme1 Hydantoinase Substrate->Enzyme1 Hydrolysis Intermediate N-Carbamoyl-L-tryptophan Enzyme2 Carbamoylase Intermediate->Enzyme2 Decarbamoylation Product L-Tryptophan Enzyme1->Intermediate Enzyme2->Product

References

Application Notes and Protocols for High-Throughput Screening Using DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-5-Indolylmethylhydantoin is a heterocyclic organic compound that serves as a key substrate in the enzymatic synthesis of L-tryptophan, an essential amino acid.[1] This biochemical conversion is primarily mediated by a two-enzyme system, hydantoinase and carbamoylase, found in various microorganisms. The hydantoin scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticonvulsants and anticancer agents.[2][3]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns. The primary application detailed is the screening for inhibitors of the enzymatic cascade that converts this compound to L-tryptophan. Such inhibitors could have potential applications as antimicrobial agents or as tools to study tryptophan metabolism.

Signaling and Metabolic Pathways

The enzymatic conversion of this compound to L-tryptophan is a two-step metabolic process. First, hydantoinase catalyzes the hydrolytic ring cleavage of this compound to form N-carbamoyl-tryptophan. Subsequently, carbamoylase hydrolyzes the N-carbamoyl group to yield L-tryptophan. This pathway is a key industrial method for the biotechnological production of L-tryptophan.

Enzymatic_Conversion_Pathway cluster_0 Enzymatic Conversion of this compound DL5_Indolylmethylhydantoin This compound N_Carbamoyl_Tryptophan N-Carbamoyl-Tryptophan DL5_Indolylmethylhydantoin->N_Carbamoyl_Tryptophan Hydantoinase L_Tryptophan L-Tryptophan N_Carbamoyl_Tryptophan->L_Tryptophan Carbamoylase

Caption: Enzymatic conversion of this compound to L-tryptophan.

High-Throughput Screening Workflow

A typical high-throughput screening campaign to identify inhibitors of the hydantoinase/carbamoylase system involves several stages, from assay development and primary screening to hit confirmation and characterization.

HTS_Workflow cluster_1 High-Throughput Screening Workflow Assay_Development Assay Development & Miniaturization Primary_Screening Primary HTS of Compound Library Assay_Development->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of L-Tryptophan Production

This protocol describes a fluorescence-based assay to screen for inhibitors of the enzymatic conversion of this compound to L-tryptophan. The production of L-tryptophan is monitored using a reagent that reacts with the amino acid to produce a fluorescent signal.

Materials and Reagents:

  • This compound (Substrate)

  • Purified Hydantoinase and Carbamoylase enzymes (or a cell lysate containing the enzymes)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Compound Library dissolved in DMSO

  • O-phthaldialdehyde (OPA) reagent

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into individual wells of a 384-well assay plate using an acoustic liquid handler.

    • Include appropriate controls: positive control (no compound, 100% enzyme activity) and negative control (no enzyme, 0% activity).

  • Enzyme Preparation:

    • Prepare a master mix of hydantoinase and carbamoylase in assay buffer to the desired final concentration.

  • Enzyme Addition:

    • Dispense 10 µL of the enzyme master mix into each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Incubation:

    • Prepare a solution of this compound in assay buffer.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add 10 µL of OPA reagent to each well.

    • Incubate for 5 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a plate reader (Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Dose-Response and IC50 Determination for Hit Compounds

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

Materials and Reagents:

  • Hit compounds

  • This compound

  • Purified Hydantoinase and Carbamoylase enzymes

  • Assay Buffer

  • OPA reagent

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Serial Dilution of Compounds:

    • Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Transfer the diluted compounds to an assay plate.

  • Enzyme and Substrate Reaction:

    • Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Plot the percent inhibition as a function of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Data Presentation

The following tables represent hypothetical data from a high-throughput screen and subsequent dose-response analysis for inhibitors of L-tryptophan production from this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
Cmpd-001108.2No
Cmpd-0021065.7Yes
Cmpd-0031012.5No
Cmpd-0041088.1Yes
Cmpd-005103.4No

Table 2: Dose-Response Data for Hit Compounds

Compound IDIC50 (µM)Hill Slope
Cmpd-0025.81.10.992
Cmpd-0040.91.30.996

Conclusion

This compound is a valuable tool for high-throughput screening, particularly for the discovery of modulators of the hydantoinase/carbamoylase enzymatic pathway. The protocols and workflows described provide a foundation for researchers to design and execute HTS campaigns to identify novel compounds with potential therapeutic or biotechnological applications. The adaptability of the hydantoin scaffold suggests that derivatives of this compound could also be explored in screens targeting a wider range of biological targets.

References

Safe Handling and Disposal of DL-5-Indolylmethylhydantoin in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the safe handling and disposal of DL-5-Indolylmethylhydantoin, a substrate utilized in the enzymatic production of L-tryptophan. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Summary

Based on the available data for the stereoisomer, this compound should be handled as a potentially hazardous substance with the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The toxicological properties of this compound itself have not been thoroughly investigated. Therefore, it is crucial to handle this compound with care, assuming it may present similar hazards.

Quantitative Data Summary

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral4Harmful if swallowed.[1]
Skin Corrosion/Irritation2Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure3May cause respiratory irritation.[1]

Table 1: GHS Hazard Classifications for (5S)-5-[(1H-indol-3-yl)methyl]imidazolidine-2,4-dione, a stereoisomer of this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

PPE_Workflow cluster_ppe Required Personal Protective Equipment node_goggles Chemical Safety Goggles node_gloves Nitrile Gloves node_coat Laboratory Coat node_respirator Respirator (if dust is generated)

Figure 1: Required Personal Protective Equipment.
Safe Handling Protocol

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Dispensing:

    • Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • Close the container tightly after use.

  • General Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Handling_Workflow node_start Start Handling node_prepare Prepare Work Area (Fume Hood) node_start->node_prepare node_ppe Don Appropriate PPE node_prepare->node_ppe node_weigh Weigh and Dispense (Avoid Dust) node_ppe->node_weigh node_handle General Handling (Avoid Contact) node_weigh->node_handle node_clean Clean Work Area node_handle->node_clean node_wash Wash Hands Thoroughly node_clean->node_wash node_end End Handling node_wash->node_end

Figure 2: Safe Handling Workflow for this compound.
First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Accidental Release Protocol
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

  • Decontamination: Clean the spill area with a suitable detergent and water.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Protocol

All waste materials should be handled as hazardous waste.

  • Solid Waste:

    • Collect unused this compound and any materials contaminated with the compound (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • Do not dispose of this chemical down the drain.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Disposal_Workflow node_start Waste Generation node_solid Collect Solid Waste (Labeled, Sealed Container) node_start->node_solid node_liquid Collect Liquid Waste (Labeled, Sealed Container) node_start->node_liquid node_contact_ehs Contact Environmental Health & Safety node_solid->node_contact_ehs node_no_drain Do Not Pour Down Drain node_liquid->node_no_drain node_liquid->node_contact_ehs node_dispose Dispose According to Regulations node_contact_ehs->node_dispose node_end Disposal Complete node_dispose->node_end

Figure 3: Disposal Workflow for this compound Waste.

References

Application Notes and Protocols: DL-5-Indolylmethylhydantoin in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches for the application of DL-5-Indolylmethylhydantoin in drug discovery and development, including its mechanism of action in human diseases, specific signaling pathways, and quantitative pharmacological data, did not yield sufficient information to create detailed application notes and protocols in that specific context. The publicly available scientific literature primarily focuses on the role of this compound as a key substrate in the enzymatic production of L-tryptophan.

Therefore, these application notes and protocols are dedicated to this well-documented application, providing researchers, scientists, and bioprocess professionals with detailed methodologies and data for the enzymatic synthesis of L-tryptophan using this compound.

Introduction

This compound, a heterocyclic organic compound, serves as a crucial precursor for the stereospecific synthesis of L-tryptophan, an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. The enzymatic conversion of the racemic mixture (DL-form) of 5-indolylmethylhydantoin to the biologically active L-tryptophan offers a highly efficient and environmentally friendly alternative to chemical synthesis methods.[1][2] This process typically involves a two-step enzymatic cascade utilizing a hydantoinase and an N-carbamoyl-L-amino acid amidohydrolase (L-N-carbamoylase).

Principle of Enzymatic Conversion

The enzymatic conversion of this compound to L-tryptophan proceeds through a two-step reaction pathway. First, a hydantoinase enzyme hydrolyzes the hydantoin ring of both D- and L-5-indolylmethylhydantoin to form N-carbamoyl-tryptophan. Subsequently, a highly stereospecific L-N-carbamoylase catalyzes the hydrolysis of N-carbamoyl-L-tryptophan to yield L-tryptophan. The N-carbamoyl-D-tryptophan can be racemized back to the L-form or hydrolyzed by a D-carbamoylase, allowing for a theoretical 100% conversion of the initial racemic substrate to L-tryptophan.[3]

Enzymatic_Conversion cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Stereospecific Hydrolysis cluster_2 Racemization (Optional) DL_Hydantoin This compound NC_Tryptophan N-Carbamoyl-D,L-Tryptophan DL_Hydantoin->NC_Tryptophan Hydantoinase L_Tryptophan L-Tryptophan NC_Tryptophan->L_Tryptophan L-N-Carbamoylase NC_D_Tryptophan N-Carbamoyl-D-Tryptophan NC_D_Tryptophan->NC_Tryptophan Racemase

Figure 1: Enzymatic conversion of this compound to L-Tryptophan.

Data Presentation

The efficiency of the enzymatic conversion is influenced by various parameters, including the microbial source of the enzymes, temperature, and pH. The following table summarizes key quantitative data from studies on the enzymatic production of L-tryptophan from this compound.

Microbial StrainEnzyme SystemSubstrate Conc. (mg/mL)Product Conc. (mg/mL)Molar Yield (%)Optimal pHOptimal Temp. (°C)Reference
Arthrobacter sp. DSM 3747Hydantoinase & L-N-Carbamoylase--1008.5 - 9.050[3]
Flavobacterium sp. T-523 (AJ-3912)Intact Cells107.4828.037-43[4][5]
Flavobacterium sp. AJ-3940 (mutant)Intact Cells--978.037-43[5]

Experimental Protocols

Protocol for Enzymatic Synthesis of L-Tryptophan using Resting Cells

This protocol is adapted from studies using whole bacterial cells containing the necessary enzymatic machinery.[3][5]

Materials:

  • This compound

  • Bacterial cells (e.g., Arthrobacter sp. or Flavobacterium sp.)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Centrifuge

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Cell Culture and Harvest:

    • Cultivate the selected bacterial strain in a suitable growth medium to induce the expression of hydantoinase and N-carbamoylase.

    • Harvest the cells in the late logarithmic phase of growth by centrifugation.

    • Wash the cell pellet with 0.05 M potassium phosphate buffer (pH 7.0).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Washed bacterial cells (20-50 mg/mL wet weight)

      • This compound (5-10 mg/mL)

      • 0.1 M potassium phosphate buffer (pH 8.0)

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 50°C) with moderate stirring for a specified duration (e.g., 24-48 hours).

  • Product Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for the concentration of L-tryptophan and remaining this compound using a suitable analytical method, such as HPLC.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Bacterial Cell Culture B Cell Harvesting & Washing A->B C Prepare Reaction Mixture B->C D Incubation C->D E Sampling & Centrifugation D->E F HPLC Analysis E->F

Figure 2: Experimental workflow for enzymatic L-tryptophan production.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A typical mobile phase could be a gradient of acetonitrile and water containing a small percentage of a modifying agent like trifluoroacetic acid (TFA) to improve peak shape.

Detection:

  • UV detection at a wavelength suitable for both tryptophan and indolylmethylhydantoin (e.g., 280 nm).

Procedure:

  • Prepare standard solutions of L-tryptophan and this compound of known concentrations.

  • Inject the standards to determine their retention times and generate a calibration curve.

  • Inject the supernatant from the enzymatic reaction.

  • Quantify the amount of L-tryptophan produced and this compound consumed by comparing the peak areas to the calibration curves.

Conclusion

This compound is a valuable substrate for the biocatalytic production of L-tryptophan. The use of microbial enzymes provides a highly specific and efficient route to this essential amino acid. The protocols and data presented here offer a foundation for researchers to develop and optimize their own enzymatic synthesis processes. Further research may focus on enzyme immobilization, process optimization, and the discovery of novel microbial strains with enhanced catalytic activities.

References

Troubleshooting & Optimization

Technical Support Center: DL-5-Indolylmethylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DL-5-Indolylmethylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing 5-substituted hydantoins like this compound is the Bucherer-Bergs reaction.[1][2] This multicomponent reaction involves treating an aldehyde or ketone (in this case, indole-3-aldehyde) with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium carbonate.[1][3]

Q2: What are the primary starting materials for the synthesis of this compound via the Bucherer-Bergs reaction?

A2: The primary starting materials are indole-3-aldehyde, potassium cyanide (KCN) or sodium cyanide (NaCN), and ammonium carbonate ((NH₄)₂CO₃).[3] A solvent, typically a mixture of ethanol and water, is also required.[1][2]

Q3: My reaction is not proceeding to completion. What could be the issue?

A3: Incomplete reactions can be due to several factors. Firstly, ensure the reaction temperature is optimal, typically between 60-100°C for the Bucherer-Bergs reaction.[1][3] Secondly, check the quality and stoichiometry of your reagents. The molar ratio of aldehyde to cyanide and ammonium carbonate is crucial for driving the reaction forward.[3] Finally, ensure adequate reaction time, as some Bucherer-Bergs reactions can be slow to reach completion.

Q4: I am observing the formation of significant side products. What are the likely impurities and how can I avoid them?

A4: A common side reaction is the polymerization of indole-3-aldehyde, especially under harsh conditions. To minimize this, ensure a controlled reaction temperature and gradual addition of reagents. Another potential issue is the formation of the cyanohydrin intermediate without subsequent cyclization. Maintaining the appropriate pH (around 8-9) is important to facilitate the complete reaction cascade.[3]

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete, the typical workup involves acidifying the reaction mixture with an acid like HCl to precipitate the crude hydantoin.[3] The solid product can then be collected by filtration and purified by recrystallization, often from an ethanol/water mixture.[3]

Troubleshooting Guide: Low Yield

Low yield is a frequent challenge in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root causes.

Potential Cause Recommended Action(s)
Suboptimal Reagent Stoichiometry - Verify the molar ratios of your starting materials. A common starting point is a 1:2:2 molar ratio of indole-3-aldehyde:KCN:(NH₄)₂CO₃.[3]- Ensure the reagents are of high purity and have been stored correctly.
Incorrect Reaction Temperature - The optimal temperature for the Bucherer-Bergs reaction is typically in the range of 60-100°C.[1][3]- Monitor the reaction temperature closely. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and decomposition of the indole moiety.
Inappropriate Solvent System - A mixture of ethanol and water is commonly used for the Bucherer-Bergs reaction.[1][2]- The solvent ratio can be critical. If the starting material has poor solubility, consider adjusting the ethanol-to-water ratio to ensure it remains in solution.
pH Out of Optimal Range - The Bucherer-Bergs reaction proceeds optimally in a slightly alkaline medium (pH 8-9), which is typically buffered by the ammonium carbonate.[3]- If the pH is too low, the formation of the cyanohydrin intermediate may be hindered. If it is too high, cyanide degradation can occur.[3]
Premature Precipitation of Intermediates - Ensure that all reagents are fully dissolved before heating the reaction mixture. - Vigorous stirring is essential to maintain a homogenous reaction mixture and prevent localized concentration gradients that could lead to precipitation.
Inefficient Product Isolation - After the reaction, ensure the mixture is cooled sufficiently before acidification to maximize the precipitation of the hydantoin.- When acidifying with HCl, add it slowly while monitoring the pH to ensure complete precipitation without causing degradation of the product.[3]

Illustrative Data on Yield Optimization

Entry Parameter Varied Condition Observed Yield (%) Remarks
1Temperature50°C45Reaction is slow and may not go to completion.
2Temperature80°C85Generally considered an optimal temperature for many hydantoin syntheses.
3Temperature110°C70Higher temperatures can lead to decomposition and side product formation, reducing the isolated yield.
4Reaction Time4 hours60Insufficient time for the reaction to reach completion.
5Reaction Time12 hours88Allowing sufficient time for the reaction to proceed to completion often improves yield.
6SolventWater only55The low solubility of indole-3-aldehyde in water can limit the reaction rate.
7Solvent50% Ethanol/Water86The addition of a co-solvent like ethanol improves the solubility of the organic starting material.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Bucherer-Bergs reaction, based on established methodologies for similar compounds.

Materials:

  • Indole-3-aldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2 molar equivalents) and potassium cyanide (2 molar equivalents) in a mixture of water and ethanol (e.g., a 1:1 v/v ratio).

    • Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • To this solution, add indole-3-aldehyde (1 molar equivalent).

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Maintain the reaction at reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly add concentrated HCl to the cooled reaction mixture with continuous stirring until the pH is acidic (pH ~2-3). This will cause the this compound to precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Troubleshooting_DL5_Indolylmethylhydantoin_Synthesis start Low Yield of This compound check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_temp Check Reaction Temperature start->check_temp check_solvent Evaluate Solvent System start->check_solvent check_ph Monitor Reaction pH start->check_ph check_workup Optimize Product Isolation start->check_workup solution_reagents Adjust Molar Ratios (e.g., 1:2:2 Aldehyde:KCN:(NH4)2CO3) check_reagents->solution_reagents Incorrect? solution_temp Maintain Temperature between 60-100°C check_temp->solution_temp Incorrect? solution_solvent Use Ethanol/Water Co-solvent check_solvent->solution_solvent Incorrect? solution_ph Ensure pH is around 8-9 check_ph->solution_ph Incorrect? solution_workup Cool Before Acidification; Slowly Add HCl check_workup->solution_workup Inefficient?

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Bucherer_Bergs_Reaction_Pathway indole_aldehyde Indole-3-aldehyde reagents + KCN + (NH4)2CO3 cyanohydrin Cyanohydrin Intermediate reagents->cyanohydrin Step 1 aminonitrile α-Aminonitrile Intermediate cyanohydrin->aminonitrile Step 2 hydantoin This compound aminonitrile->hydantoin Step 3 (Cyclization)

References

Technical Support Center: Optimizing DL-5-Indolylmethylhydantoin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-5-Indolylmethylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a substrate for the enzymatic production of L-tryptophan.[1] This bioconversion is typically carried out using whole cells or purified enzymes from specific bacteria that possess hydantoinase activity.

Q2: What enzymes are involved in the conversion of this compound to L-tryptophan?

A2: The conversion involves a class of enzymes called hydantoinases (also known as dihydropyrimidinases). These enzymes catalyze the stereoselective hydrolysis of the hydantoin ring. In some processes, a second enzyme, N-carbamoyl-amino acid amidohydrolase (carbamoylase), may be involved to convert the intermediate N-carbamoyl-tryptophan to L-tryptophan. A third enzyme, hydantoin racemase, can be used to convert the remaining D-enantiomer back to the racemic mixture, allowing for a theoretical yield of 100%.[2]

Q3: What are the general storage conditions for this compound?

A3: this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere. For specific instructions, always refer to the Certificate of Analysis provided by the supplier.[1]

Q4: Is this compound soluble in aqueous buffers?

A4: The solubility of hydantoin derivatives can be limited in aqueous solutions.[3][4] To overcome low solubility, experiments can be conducted in a heterogeneous system with a high substrate concentration, where most of the substrate is present as suspended particles.[3] The use of co-solvents like DMSO has also been reported to increase the solubility of similar compounds, though their effect on enzyme activity must be evaluated.[3]

Troubleshooting Guides

Low Conversion of this compound
Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer. The optimal pH for hydantoinase activity is generally in the alkaline range, typically between 8.0 and 9.5.[5] Perform a pH optimization experiment using a range of buffers to determine the ideal pH for your specific enzyme.
Suboptimal Temperature Ensure the reaction is being carried out at the optimal temperature for the enzyme. While some hydantoinases operate well at mesophilic temperatures (e.g., 37°C), thermostable variants can have optima as high as 65°C.[5]
Enzyme Inactivation - Metal Ion Co-factors: Hydantoinases are often metalloenzymes.[6] Ensure the presence of required metal ions (e.g., Mn²⁺, Co²⁺) and the absence of inhibiting ions (e.g., Cu²⁺, Zn²⁺) in your reaction mixture.[7][8][9][10] The specific effect of metal ions can be enzyme-dependent.[7][8][9][10] - Chelating Agents: Avoid using buffers or reagents containing strong chelating agents like EDTA, which can strip essential metal co-factors from the enzyme.[10]
Substrate Inhibition High concentrations of this compound may lead to substrate inhibition. If you observe a decrease in reaction rate at higher substrate concentrations, perform a substrate titration experiment to determine the optimal starting concentration.
Low Enzyme Concentration/Activity Increase the concentration of the enzyme (whole cells or purified enzyme) in the reaction. Ensure that the enzyme preparation has not lost activity due to improper storage or handling.
Formation of Byproducts or Degradation of L-Tryptophan
Potential Cause Troubleshooting Steps
Degradation of L-Tryptophan Some microorganisms used for the bioconversion possess tryptophan oxygenase, which can degrade the L-tryptophan product into byproducts like kynurenine and anthranilic acid.[5] To prevent this, you can: - Add inhibitors of tryptophan oxygenase, such as hydroxylamine or phenylhydrazine, to the reaction mixture.[5] - Use a mutant strain of the microorganism with a genetically blocked tryptophan degradation pathway.[5]
Formation of Unidentified Impurities Analyze your reaction mixture using HPLC or LC-MS/MS to identify potential byproducts.[11][12] The presence of unexpected peaks may indicate side reactions or impurities in the starting material.
Chemical Instability While this compound is generally stable, prolonged incubation under harsh pH or high-temperature conditions could lead to chemical degradation. Run a control experiment without the enzyme to assess the chemical stability of the substrate under your reaction conditions.

Data Presentation

Table 1: Optimal Reaction Conditions for Enzymatic Conversion of Hydantoins

ParameterOptimal RangeNotes
pH 8.0 - 9.5Highly dependent on the specific hydantoinase used.[5]
Temperature 37°C - 65°CVaries significantly between mesophilic and thermophilic enzymes.[5]
Substrate Concentration 10 - 300 g/LHigher concentrations can be used in heterogeneous systems to overcome low solubility.[3]
Enzyme Loading >300 units/g-substrateFor free enzyme systems to achieve maximum conversion. Whole-cell systems may require lower loadings.[3]
Metal Ion Co-factors VariesMn²⁺ and Co²⁺ often enhance activity, while Cu²⁺ and Zn²⁺ can be inhibitory.[7][8][9][10]

Experimental Protocols

Protocol 1: Enzymatic Conversion of this compound to L-Tryptophan using Whole Cells
  • Cell Culture and Harvest:

    • Culture the microorganism (e.g., Flavobacterium sp.) in a suitable medium to induce hydantoinase expression.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.0).

  • Reaction Setup:

    • Prepare a reaction mixture containing this compound (e.g., 10 mg/mL) in a 0.1 M potassium phosphate buffer (pH 8.0).[5]

    • Add the washed cells to the reaction mixture to a final concentration of, for example, 50 mg/mL (wet weight basis).[5]

    • If tryptophan degradation is a concern, add an inhibitor like hydroxylamine to the reaction mixture.[5]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 43°C) with moderate stirring.[5]

  • Monitoring and Analysis:

    • At various time points, take aliquots of the reaction mixture.

    • Stop the enzymatic reaction (e.g., by adding acid or by heat inactivation).

    • Centrifuge the sample to remove the cells.

    • Analyze the supernatant for the concentration of L-tryptophan and remaining this compound using a suitable analytical method like HPLC.[11]

Protocol 2: Purification of L-Tryptophan from the Reaction Mixture
  • Cell Removal:

    • After the reaction is complete, adjust the pH of the reaction mixture to 2-5 with a mineral acid (e.g., sulfuric acid) and heat to flocculate the microbial cells.[13]

    • Remove the flocculated cells by filtration or centrifugation.[13]

  • Decolorization:

    • Add activated carbon to the cell-free supernatant and heat to decolorize the solution.[13]

    • Remove the activated carbon by hot filtration.[13]

  • Crystallization:

    • Concentrate the filtrate under reduced pressure to increase the L-tryptophan concentration.[14]

    • Cool the concentrated solution (e.g., to 4°C or 20°C) to induce crystallization of L-tryptophan.[13][14] The addition of a co-solvent like ethanol may enhance crystallization.[14]

  • Isolation and Drying:

    • Collect the L-tryptophan crystals by filtration.

    • Wash the crystals with cold water.

    • Dry the crystals to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cell_culture Cell Culture & Harvest reaction_setup Reaction Setup cell_culture->reaction_setup incubation Incubation reaction_setup->incubation monitoring Monitoring (HPLC) incubation->monitoring cell_removal Cell Removal incubation->cell_removal Reaction complete monitoring->incubation Continue reaction decolorization Decolorization cell_removal->decolorization crystallization Crystallization decolorization->crystallization isolation Isolation & Drying crystallization->isolation product Pure L-Tryptophan isolation->product

Caption: Experimental workflow for L-tryptophan production.

enzymatic_pathway DL_Hydantoin This compound L_Hydantoin L-5-Indolylmethylhydantoin DL_Hydantoin->L_Hydantoin Racemization D_Hydantoin D-5-Indolylmethylhydantoin DL_Hydantoin->D_Hydantoin Racemization N_Carbamoyl N-Carbamoyl-L-Tryptophan L_Hydantoin->N_Carbamoyl Hydantoinase D_Hydantoin->DL_Hydantoin Hydantoin Racemase L_Tryptophan L-Tryptophan N_Carbamoyl->L_Tryptophan Carbamoylase

Caption: Enzymatic conversion of this compound.

References

DL-5-Indolylmethylhydantoin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-5-Indolylmethylhydantoin. The information is designed to address potential stability issues and questions regarding its degradation products.

Troubleshooting Guides

This section offers guidance on common experimental problems related to the stability of this compound.

Problem: Inconsistent results in bioassays or analytical tests.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically room temperature) and protected from light and moisture. Refer to the Certificate of Analysis for specific storage instructions.

    • Check Solution Stability: If working with solutions, be aware that the stability of this compound in various solvents and pH conditions has not been extensively reported. It is recommended to prepare solutions fresh before each experiment.

    • Perform a Purity Check: If degradation is suspected, verify the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Problem: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Minimize Exposure to Harsh Conditions: Avoid exposing the sample to strong acids, bases, oxidizing agents, and high temperatures during preparation. The indole ring is known to be sensitive to acidic conditions and oxidation, while the hydantoin ring can be susceptible to hydrolysis, particularly under basic conditions.

    • Evaluate Analytical Method Conditions: The HPLC mobile phase and column temperature could potentially contribute to on-column degradation. Consider using a milder mobile phase and a lower column temperature.

    • Conduct Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This can help in developing a stability-indicating analytical method.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues of this compound?

While specific stability data for this compound is limited in publicly available literature, potential stability issues can be inferred from the general chemical properties of its constituent indole and hydantoin rings.

  • Hydrolysis: The hydantoin ring is susceptible to hydrolysis, especially under alkaline conditions, which would lead to the opening of the ring to form N-carbamoyl-tryptophan.

  • Oxidation: The indole ring is an electron-rich system and can be easily oxidized.[3] Common oxidizing agents or exposure to air and light could lead to the formation of various oxidation products.

  • Acidic Conditions: The indole nucleus can be unstable in strongly acidic environments, potentially leading to polymerization or other degradation reactions.

  • Photostability: Indole derivatives can be sensitive to light, which may induce degradation.

Q2: What are the likely degradation products of this compound?

  • Hydrolytic Degradation:

    • N-Carbamoyl-DL-tryptophan: Formed by the hydrolytic cleavage of the hydantoin ring.

    • DL-Tryptophan: Formed by the further hydrolysis of N-carbamoyl-DL-tryptophan.

  • Oxidative Degradation:

    • Oxindole and Isatin derivatives: Oxidation of the indole ring can lead to the formation of these compounds.

    • N-formylanthranilic acid derivatives: Further oxidative cleavage of the indole ring can result in these products.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating the parent compound from its potential degradation products.

  • Recommended Method: Reversed-phase HPLC (RP-HPLC) with UV detection is a good starting point.

  • Column: A C18 column is generally suitable for separating compounds of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all components.

  • Detection: The indole chromophore allows for sensitive UV detection, typically in the range of 220-280 nm.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[4][5]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for HPLC mobile phase

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation: Keep a sample of the solid compound and a sample of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period. At each time point, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light. At each time point, prepare the samples for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal (Solid)Heat80°C24, 48, 72 hours
Thermal (Solution)Heat80°C24, 48, 72 hours
Photolytic (Solid)UV light (254 nm)Room Temperature24, 48, 72 hours
Photolytic (Solution)UV light (254 nm)Room Temperature24, 48, 72 hours

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway parent This compound carbamoyl N-Carbamoyl-DL-tryptophan parent->carbamoyl Base Hydrolysis oxindole Oxindole Derivative parent->oxindole Oxidation tryptophan DL-Tryptophan carbamoyl->tryptophan Further Hydrolysis isatin Isatin Derivative oxindole->isatin Further Oxidation

Potential degradation pathways of this compound.

References

Common problems and solutions in DL-5-Indolylmethylhydantoin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-5-Indolylmethylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of this compound.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, particularly in its primary application as a substrate for the enzymatic production of L-tryptophan.

Synthesis & Purification

Question: I am synthesizing this compound using the Bucherer-Bergs reaction and facing issues with low yield and product purity. What are the common pitfalls?

Answer: The Bucherer-Bergs reaction is a robust method for synthesizing hydantoins, but optimization is often necessary. Here are some common issues and solutions:

  • Problem: Low Yield.

    • Solution: Ensure the molar ratios of your reactants (indole-3-acetaldehyde, potassium cyanide/sodium cyanide, and ammonium carbonate) are optimized. A common starting point is a 1:2:2 molar ratio of the aldehyde to cyanide and carbonate. Reaction temperature and time are also critical; refluxing in aqueous ethanol at 60-70°C for several hours is typical. Continuous flow synthesis has been shown to improve yields and reduce reaction times.[1][2]

  • Problem: Impure Product.

    • Solution: The primary impurity is often unreacted starting material or side-products from the complex reaction mechanism. Purification by recrystallization is the most common and effective method. A mixture of ethanol and water is often a good solvent system to start with. Ensure the pH is adjusted to precipitate the hydantoin product effectively. Most hydantoins are crystalline and can be purified to >99% with a single crystallization.[2]

Solubility & Stability

Question: I am having trouble dissolving this compound in my aqueous buffer for an enzymatic assay. How can I improve its solubility?

Answer: this compound has limited solubility in aqueous solutions, which can be a challenge for enzymatic reactions.

  • Problem: Poor Solubility in Aqueous Buffers.

    • Solution:

      • pH Adjustment: The solubility of hydantoins can be pH-dependent. Try adjusting the pH of your buffer. For many hydantoin derivatives, solubility increases at a more alkaline pH.

      • Co-solvents: If compatible with your enzyme, consider using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer. Always run a solvent tolerance control for your enzyme.

      • Sonication and Heating: Gentle warming and sonication can help to dissolve the compound. However, be cautious with temperature as it may affect the stability of the compound and your enzyme.

Question: My this compound solution seems to be degrading over time. What are the optimal storage conditions?

Answer: The stability of this compound in solution can be influenced by pH, temperature, and light exposure.

  • Problem: Degradation in Solution.

    • Solution:

      • pH: For many related compounds, neutral to slightly acidic pH (e.g., pH 5-7) provides better stability in aqueous solutions.[3][4]

      • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment. Avoid repeated freeze-thaw cycles.

      • Light: Protect solutions from light, especially if storing for extended periods, as indole-containing compounds can be light-sensitive.

Enzymatic Conversion to L-Tryptophan

Question: The conversion of this compound to L-tryptophan in my enzymatic assay is inefficient. What could be the reasons?

Answer: The enzymatic conversion of this compound involves a two-step process catalyzed by hydantoinase and N-carbamoylase. Inefficiency can arise from several factors related to the enzymes, substrate, or reaction conditions.

  • Problem: Low Enzyme Activity.

    • Solution:

      • Enzyme Source: The activity of hydantoinase and N-carbamoylase can vary significantly between different microbial sources (e.g., Flavobacterium sp., Pseudomonas sp.). Ensure you are using a robust enzyme preparation, either as a whole-cell biocatalyst or purified enzymes.

      • Optimal pH and Temperature: These enzymes have optimal pH and temperature ranges. For many bacterial systems, the optimal pH is slightly alkaline (pH 8.0-9.5), and the optimal temperature can range from 37°C to 60°C depending on the thermostability of the enzymes.[5][6]

      • Cofactors: Some hydantoinases are metalloenzymes and may require specific metal ions (e.g., Mn²⁺, Co²⁺) for optimal activity. Conversely, other metal ions (e.g., Zn²⁺, Cu²⁺) can be inhibitory. Check the specific requirements for your enzyme system.[5]

      • Enzyme Induction: The expression of these enzymes is often inducible. If using whole cells, ensure that the culture medium contained an appropriate inducer (e.g., this compound) during cell growth.[7]

  • Problem: Substrate or Product Inhibition.

    • Solution: High concentrations of the substrate or the product, L-tryptophan, can sometimes inhibit the enzymes. Try running the reaction with a lower initial substrate concentration or implementing a fed-batch or continuous reaction setup to maintain substrate and product concentrations within a non-inhibitory range.

  • Problem: Degradation of L-Tryptophan.

    • Solution: Some microorganisms used for the enzymatic conversion also possess enzymes that can degrade the L-tryptophan product. This can be mitigated by using mutant strains where the tryptophan degradation pathway is genetically blocked or by adding inhibitors of tryptophan oxygenase, such as hydroxylamine or phenylhydrazine, to the reaction mixture.[8][9]

Analytical & Monitoring

Question: I am unable to get a good separation and quantification of this compound and L-tryptophan using HPLC. Can you suggest a starting method?

Answer: A robust HPLC method is crucial for accurately monitoring the progress of the enzymatic reaction.

  • Problem: Poor Chromatographic Resolution.

    • Solution: A reversed-phase C18 column is commonly used for this separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

    • Example Gradient:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase it to elute the more hydrophobic compound.

      • Detection: Both compounds have strong UV absorbance. A wavelength of 220 nm or 280 nm can be used for detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: The primary application of this compound is as a racemic substrate for the enzymatic production of the essential amino acid L-tryptophan. This bioconversion is achieved using a two-enzyme system, hydantoinase and N-carbamoylase, often from microbial sources.[7]

Q2: What is the mechanism of the enzymatic conversion of this compound to L-tryptophan?

A2: The conversion is a two-step enzymatic cascade:

  • Hydantoinase (dihydropyrimidinase) catalyzes the stereoselective hydrolysis of the hydantoin ring of D-5-indolylmethylhydantoin to form N-carbamoyl-D-tryptophan.

  • The remaining L-5-indolylmethylhydantoin is racemized to the D-form by a hydantoin racemase .

  • N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) then hydrolyzes N-carbamoyl-D-tryptophan to produce D-tryptophan. Alternatively, an L-specific system can be used to produce L-tryptophan.

Q3: Are there any known signaling pathways directly affected by this compound?

A3: Currently, there is no significant evidence in the scientific literature to suggest that this compound directly modulates specific signaling pathways in mammalian cells. Its primary role in research and industry is as a precursor in the synthesis of L-tryptophan. Other hydantoin derivatives have been investigated for a range of biological activities, including as anticonvulsants and anticancer agents, but these activities have not been specifically attributed to this compound.

Q4: What are the key physicochemical properties of this compound?

A4: The key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O₂
Molecular Weight229.23 g/mol
AppearanceSolid
SolubilityLimited solubility in water.
StorageStore at room temperature in a well-closed container.

Q5: What analytical techniques are used to characterize this compound?

A5: Standard analytical techniques for the characterization of organic molecules are applicable, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.

  • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy to identify functional groups.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

Experimental Protocols

Protocol 1: Enzymatic Production of L-Tryptophan from this compound (Whole-Cell Method)

This protocol is a general guideline based on published methods and may require optimization for specific bacterial strains and enzyme activities.

Materials:

  • This compound

  • Whole cells of a bacterial strain expressing hydantoinase and N-carbamoylase (e.g., Flavobacterium sp.)

  • 0.1 M Potassium Phosphate Buffer (pH 8.0)

  • Shaking incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Cell Preparation: Grow the bacterial strain in a suitable medium to induce the expression of the required enzymes. Harvest the cells by centrifugation and wash them with 0.05 M potassium phosphate buffer (pH 7.0).

  • Reaction Setup: Prepare a reaction mixture containing 10 mg/mL of this compound and 50 mg/mL (wet weight) of the washed bacterial cells in 0.1 M potassium phosphate buffer (pH 8.0).[7][9]

  • Incubation: Incubate the reaction mixture at 37-43°C in a shaking incubator for 24-48 hours.[9]

  • Sampling and Analysis:

    • Periodically take aliquots from the reaction mixture.

    • Stop the reaction by adding an equal volume of a protein precipitating agent (e.g., 10% trichloroacetic acid or acetonitrile) or by heating.

    • Centrifuge the sample to remove cells and precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the remaining this compound and the produced L-tryptophan.

Visualizations

Diagram 1: Enzymatic Conversion of this compound to L-Tryptophan

Enzymatic_Conversion DL_IMH This compound L_IMH L-5-Indolylmethylhydantoin DL_IMH->L_IMH D_IMH D-5-Indolylmethylhydantoin DL_IMH->D_IMH L_IMH->D_IMH Hydantoin Racemase D_IMH->L_IMH Hydantoin Racemase NC_Trp N-Carbamoyl-L-Tryptophan D_IMH->NC_Trp Hydantoinase L_Trp L-Tryptophan NC_Trp->L_Trp N-Carbamoylase Troubleshooting_Workflow Start Low L-Tryptophan Yield Check_Enzyme Verify Enzyme Activity Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Substrate Assess Substrate Quality & Solubility Start->Check_Substrate Check_Product Investigate Product Degradation Start->Check_Product Sub_Enzyme_Source Use fresh enzyme/cells? Induction performed? Check_Enzyme->Sub_Enzyme_Source Sub_Conditions_pH Is pH optimal (e.g., 8.0-9.5)? Check_Conditions->Sub_Conditions_pH Sub_Conditions_Temp Is temperature optimal (e.g., 37-60°C)? Check_Conditions->Sub_Conditions_Temp Sub_Conditions_Cofactors Are necessary metal ions present? Are inhibitors absent? Check_Conditions->Sub_Conditions_Cofactors Sub_Substrate_Purity Is substrate purity >95%? Check_Substrate->Sub_Substrate_Purity Sub_Substrate_Solubility Is substrate fully dissolved? Check_Substrate->Sub_Substrate_Solubility Sub_Product_Degradation Is tryptophan being degraded? Check_Product->Sub_Product_Degradation Solution_Enzyme Source new enzyme/re-induce culture Sub_Enzyme_Source->Solution_Enzyme Solution_pH Adjust buffer pH Sub_Conditions_pH->Solution_pH Solution_Temp Adjust incubation temperature Sub_Conditions_Temp->Solution_Temp Solution_Cofactors Add required cofactors/chelate inhibitors Sub_Conditions_Cofactors->Solution_Cofactors Solution_Purity Purify substrate Sub_Substrate_Purity->Solution_Purity Solution_Solubility Use co-solvents or adjust pH Sub_Substrate_Solubility->Solution_Solubility Solution_Degradation Use degradation-deficient mutant or add inhibitors Sub_Product_Degradation->Solution_Degradation

References

Technical Support Center: Optimizing DL-5-Indolylmethylhydantoin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of DL-5-Indolylmethylhydantoin for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: this compound is a poorly water-soluble compound. The initial approach to solubilization should involve a systematic evaluation of pH and the use of common co-solvents. Based on the properties of similar hydantoin derivatives, the solubility of 1-unsubstituted hydantoins is often largely independent of pH in the range of 1 to 8.[1] However, slight adjustments can still be beneficial. We recommend starting with a small amount of the compound and testing its solubility in your desired buffer at different pH values. If pH adjustment is insufficient, the use of organic co-solvents is the next logical step.

Q2: What common organic solvents can be used as co-solvents to dissolve this compound?

A2: For poorly soluble compounds, common water-miscible organic solvents are often used to create a stock solution, which is then diluted into the aqueous experimental medium. The choice of co-solvent will depend on the experimental system's tolerance. Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

It is crucial to prepare a high-concentration stock solution in the chosen co-solvent and then dilute it to the final working concentration, ensuring the final co-solvent concentration is compatible with your assay and does not exceed toxic levels for cells or organisms.

Q3: My experiment is sensitive to organic solvents. Are there alternative methods to enhance solubility?

A3: Yes, several alternative methods can be employed to improve the solubility of poorly soluble drugs without relying on high concentrations of organic solvents.[2][3][4][5][6] These include:

  • Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2][4]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[3]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. The compound's solubility limit in the final aqueous medium has been exceeded.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent in the final solution (if experimentally permissible). 3. Add a surfactant or cyclodextrin to the final aqueous buffer to maintain solubility.
Inconsistent results between experiments. Incomplete solubilization of the compound, leading to variations in the actual concentration.1. Ensure the stock solution is fully dissolved before each use (gentle warming or sonication may help). 2. Prepare fresh dilutions for each experiment. 3. Filter the final diluted solution through a compatible filter (e.g., 0.22 µm) to remove any undissolved particles.
Cell toxicity or off-target effects observed. The concentration of the co-solvent (e.g., DMSO) is too high in the final experimental setup.1. Reduce the final concentration of the co-solvent by preparing a more concentrated stock solution. 2. Test the tolerance of your experimental system to different concentrations of the co-solvent alone (vehicle control). 3. Explore alternative, less toxic co-solvents or solubility enhancement techniques like cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add a minimal amount of the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for short intervals until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed, light-protected container.

  • Working Dilution: For experiments, thaw the stock solution and dilute it to the final working concentration in your pre-warmed experimental buffer. Ensure the final co-solvent concentration is below the tolerance limit of your assay.

Visualizations

Logical Workflow for Solubility Troubleshooting

Solubility_Troubleshooting start Start: Dissolve this compound check_solubility Is the compound fully dissolved in aqueous buffer? start->check_solubility ph_adjustment Attempt pH Adjustment (if applicable) check_solubility->ph_adjustment No success Proceed with Experiment check_solubility->success Yes check_ph_solubility Is it soluble after pH adjustment? ph_adjustment->check_ph_solubility cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) check_ph_solubility->cosolvent No check_ph_solubility->success Yes check_cosolvent_solubility Is it soluble in the co-solvent? cosolvent->check_cosolvent_solubility alternative Consider Alternative Methods (Surfactants, Cyclodextrins) check_cosolvent_solubility->alternative No check_cosolvent_solubility->success Yes alternative->success Successful failure Re-evaluate experimental design or compound source alternative->failure Unsuccessful

Caption: A flowchart outlining the decision-making process for troubleshooting the solubility of this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are not detailed in the provided search results, it is known to be a substrate for the enzymatic production of L-tryptophan.[7] L-tryptophan is a precursor for the synthesis of serotonin and melatonin, which are involved in numerous neuronal signaling pathways. The diagram below illustrates this general relationship.

Tryptophan_Pathway DL5IMH This compound L_Tryptophan L-Tryptophan DL5IMH->L_Tryptophan Enzymatic Conversion Serotonin Serotonin L_Tryptophan->Serotonin Melatonin Melatonin L_Tryptophan->Melatonin Neuronal_Signaling Neuronal Signaling Serotonin->Neuronal_Signaling Melatonin->Neuronal_Signaling

Caption: The metabolic conversion of this compound to L-tryptophan and its downstream products involved in neuronal signaling.

References

DL-5-Indolylmethylhydantoin purity and quality control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-5-Indolylmethylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a substrate for the enzymatic production of L-tryptophan.[1] Specific bacterial enzymes can convert this hydantoin derivative into the essential amino acid, L-tryptophan.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound at room temperature in the continental US, though storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage instructions.[1]

Q3: What are the typical analytical techniques used to assess the purity of this compound?

A3: The primary techniques for purity and identity confirmation of hydantoin derivatives like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (MS) can also be used for molecular weight confirmation.

Q4: How is this compound typically synthesized?

A4: this compound is commonly synthesized via the Bucherer-Bergs reaction.[2][3][4][5][6] This multicomponent reaction involves the condensation of an aldehyde or ketone (in this case, likely indole-3-aldehyde) with a cyanide salt (e.g., potassium cyanide) and ammonium carbonate.[2][3][5][6]

Quality Control Measures

Ensuring the purity and quality of this compound is critical for reliable and reproducible experimental outcomes, particularly in enzymatic conversion processes. Below are key quality control parameters and suggested analytical methods.

Purity Assessment
ParameterRecommended MethodTypical Specification
Assay (Purity)HPLC≥ 98%
Identification¹H NMR, ¹³C NMR, MSConforms to structure
Residual SolventsGC-HS≤ 0.5%
Water ContentKarl Fischer Titration≤ 1.0%
Potential Impurities

The synthesis of this compound via the Bucherer-Bergs reaction may result in several process-related impurities.

ImpurityPotential Origin
Indole-3-aldehydeUnreacted starting material
Cyanide SaltsUnreacted starting material
Ammonium CarbonateUnreacted starting material
Indole-3-acetonitrileReaction intermediate
α-Ureido-(1H-indol-3-yl)acetic acidReaction intermediate/byproduct

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low Yield or Incomplete Enzymatic Conversion to L-Tryptophan

  • Possible Cause 1: Substrate Purity

    • Troubleshooting Step: Verify the purity of your this compound lot using HPLC. Impurities may act as enzyme inhibitors. Compare the chromatogram to a reference standard if available.

  • Possible Cause 2: Sub-optimal Reaction Conditions

    • Troubleshooting Step: Ensure the pH, temperature, and buffer composition of your enzymatic reaction are within the optimal range for the specific enzyme being used.

  • Possible Cause 3: Enzyme Inactivation

    • Troubleshooting Step: Confirm the activity of your enzyme stock. Consider the presence of heavy metal contamination or other inhibitors that may have been introduced from the substrate or other reagents.

Issue 2: Inconsistent Results Between Batches

  • Possible Cause 1: Batch-to-Batch Purity Variation

    • Troubleshooting Step: Analyze each new batch of this compound for purity and impurity profile. Do not assume consistency between lots.

  • Possible Cause 2: Degradation of the Compound

    • Troubleshooting Step: Ensure the compound has been stored correctly as per the supplier's recommendations. Re-analyze the purity of older batches to check for degradation.

Issue 3: Unexpected Peaks in HPLC Analysis

  • Possible Cause 1: Presence of Synthesis-Related Impurities

    • Troubleshooting Step: Refer to the potential impurities table above. If possible, use mass spectrometry to identify the molecular weights of the unknown peaks and deduce their structures.

  • Possible Cause 2: Sample Degradation

    • Troubleshooting Step: Prepare fresh solutions for analysis. This compound may degrade under certain pH or temperature conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and requirements.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) scanning from 210-400 nm, with extraction at ~280 nm for the indole moiety.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or a mixture of the mobile phase.

¹H NMR Spectroscopy for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Concentration: Approximately 5-10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire the proton NMR spectrum on a 400 MHz or higher field instrument.

  • Expected Signals: The spectrum should show characteristic peaks for the protons of the indole ring, the methylene group, and the hydantoin ring. The integration of these signals should be consistent with the molecular structure.

Visualizations

experimental_workflow cluster_qc Quality Control of Starting Material cluster_experiment Enzymatic Conversion Experiment cluster_troubleshooting Troubleshooting qc_sample This compound (New Batch) hplc HPLC Analysis qc_sample->hplc nmr NMR Analysis qc_sample->nmr qc_pass Purity ≥ 98%? hplc->qc_pass nmr->qc_pass qc_pass->qc_sample Reject Batch start_exp Prepare Reaction Mixture qc_pass->start_exp Proceed incubation Incubation (Controlled Temp & pH) start_exp->incubation monitor Monitor Conversion (e.g., by HPLC) incubation->monitor result L-Tryptophan Product monitor->result low_yield Low Conversion Yield? result->low_yield low_yield->result No check_params Verify Reaction Parameters low_yield->check_params Yes check_enzyme Check Enzyme Activity low_yield->check_enzyme Yes check_params->start_exp check_enzyme->start_exp

Caption: Experimental workflow for enzymatic conversion.

troubleshooting_logic start Inconsistent Experimental Results q1 Is it a new batch of This compound? start->q1 a1_yes Perform full QC analysis (HPLC, NMR) on new batch. q1->a1_yes Yes a1_no Has the current batch been stored correctly? q1->a1_no No a2_yes Investigate other experimental variables (enzyme, buffer, etc.). a1_no->a2_yes Yes a2_no Re-test purity of aged batch. Procure new batch if degraded. a1_no->a2_no No

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Managing Resistance to Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that DL-5-Indolylmethylhydantoin is primarily utilized as a substrate for the enzymatic production of L-tryptophan and is not widely characterized as a therapeutic agent.[1] Consequently, there is a lack of documented clinical or preclinical resistance or tachyphylaxis to this specific compound. This guide will, therefore, address the broader and more extensively studied issue of resistance to the hydantoin class of molecules, which includes various anticonvulsant and anticancer agents.[2][3]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to hydantoin derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to hydantoin-based therapeutic agents?

A1: Resistance to hydantoin derivatives can arise from several mechanisms, including:

  • Target protein modification: Mutations in the drug's target protein can reduce binding affinity.

  • Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell.[4]

  • Altered drug metabolism: Changes in the expression or activity of metabolic enzymes can lead to faster inactivation of the drug.

  • Activation of bypass signaling pathways: Cells may develop alternative signaling pathways to circumvent the effects of the drug.

  • Changes in cell death pathways: Alterations in apoptotic or other cell death pathways can make cells more resistant to drug-induced cytotoxicity.[5]

Q2: What is tachyphylaxis and how is it different from resistance?

A2: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. It is a form of acute tolerance. Resistance, on the other hand, is a more gradual and often permanent loss of drug efficacy. While both result in reduced drug effect, tachyphylaxis is typically a more rapid and sometimes reversible phenomenon.

Q3: Are there any known strategies to overcome resistance to hydantoin derivatives?

A3: Yes, several strategies are being explored to combat resistance to hydantoin derivatives, including:

  • Combination therapy: Using the hydantoin derivative in conjunction with other drugs that have different mechanisms of action.

  • MDR inhibitors: Co-administering inhibitors of efflux pumps to increase intracellular drug concentration.[4]

  • Development of novel analogs: Synthesizing new hydantoin derivatives with improved binding affinity or reduced susceptibility to resistance mechanisms.[2]

  • Targeting bypass pathways: Using inhibitors of the alternative signaling pathways that cells use to survive.

Troubleshooting Guides

Issue 1: Decreased Efficacy of a Hydantoin Derivative in a Cell-Based Assay

Question: I have observed a gradual decrease in the cytotoxic effect of my lead hydantoin compound on my cancer cell line over several passages. What could be the cause and how can I investigate it?

Answer: This is a classic presentation of acquired resistance. Here is a systematic approach to troubleshoot this issue:

  • Confirm the Identity and Purity of Your Compound: Before investigating complex biological mechanisms, ensure that the compound you are using is of high purity and has not degraded. Re-synthesis or re-purification and subsequent analytical characterization (e.g., NMR, LC-MS) are recommended.

  • Perform a Dose-Response Curve and Calculate IC50: Culture the suspected resistant cells alongside a fresh, unexposed parental cell line. Perform a dose-response assay (e.g., MTT, CellTiter-Glo) with your hydantoin compound on both cell lines. A significant rightward shift in the IC50 value for the long-term-exposed cells indicates resistance.

    • Data Presentation:

      Cell Line Treatment Duration IC50 (µM) Fold Resistance
      Parental Line 0 days 5.2 ± 0.4 1.0
      Exposed Line 30 days 15.8 ± 1.1 3.0

      | Exposed Line | 60 days | 48.2 ± 3.5 | 9.3 |

  • Investigate Common Resistance Mechanisms:

    • Efflux Pump Overexpression: Use a fluorescent substrate of common MDR pumps (e.g., Rhodamine 123 for P-gp). If the suspected resistant cells show lower fluorescence accumulation than the parental cells, it suggests increased efflux. This can be confirmed by co-incubation with an MDR inhibitor (e.g., verapamil).

    • Target Mutation Analysis: If the molecular target of your hydantoin derivative is known, sequence the gene encoding the target in both parental and resistant cell lines to check for mutations.

  • Experimental Workflow for Investigating Acquired Resistance:

    G A Decreased Drug Efficacy Observed B Confirm Compound Integrity (NMR, LC-MS) A->B C Perform Dose-Response Assay (IC50 Shift?) B->C D Yes C->D Significant Shift E No C->E No Significant Shift F Investigate Resistance Mechanisms D->F G Check Assay Conditions / Cell Line Authenticity E->G H Efflux Pump Assay (e.g., Rhodamine 123) F->H I Target Gene Sequencing F->I J Pathway Analysis (e.g., Western Blot for bypass pathways) F->J K Positive H->K Increased Efflux L Negative H->L Normal Efflux I->K Mutation Found I->L No Mutation J->K Bypass Pathway Activated J->L No Change M Further Investigation L->M

    Caption: Workflow for troubleshooting acquired resistance.

Issue 2: High Inter-subject Variability in an In Vivo Study

Question: My hydantoin-based drug shows good efficacy in some animals but very poor efficacy in others within the same treatment group. What could be the reason for this variability?

Answer: High inter-subject variability can be due to a number of factors related to pharmacokinetics and pharmacodynamics.

  • Pharmacokinetic Variability:

    • Metabolism: Different animals may metabolize the drug at different rates due to genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s). Measure plasma drug concentrations over time in a subset of animals to determine if there is a correlation between drug exposure and efficacy.

    • Drug-Drug Interactions: If the animals are receiving any other medications, there could be unforeseen drug-drug interactions affecting the metabolism or clearance of your compound.

  • Pharmacodynamic Variability:

    • Target Expression Levels: The expression level of the drug's target may vary between individual animals. Analyze target expression in tumor samples (if applicable) or relevant tissues after the study.

    • Pre-existing Resistance: Some animals may have tumors that are inherently more resistant to the drug due to pre-existing mutations or other resistance mechanisms.

  • Experimental Protocol: Assessing Drug Metabolism in vivo

    • Objective: To determine the pharmacokinetic profile of the hydantoin derivative in the study animals.

    • Methodology:

      • Administer the hydantoin derivative to a cohort of animals at the therapeutic dose.

      • Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

      • Process the blood to obtain plasma.

      • Extract the drug from the plasma using an appropriate organic solvent.

      • Quantify the drug concentration using a validated analytical method, such as LC-MS/MS.

      • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Data Presentation:

      Animal ID Cmax (ng/mL) AUC (ng*h/mL) Tumor Growth Inhibition (%)
      001 1250 8750 85
      002 450 2250 20
      003 1180 8260 78

      | 004 | 510 | 2550 | 25 |

Signaling Pathways and Resistance

A common mechanism of resistance to targeted therapies is the activation of a bypass signaling pathway. For example, if a hydantoin derivative inhibits a key kinase in a signaling pathway, cancer cells may adapt by upregulating a parallel pathway that can still drive proliferation and survival.

Hypothetical Signaling Pathway and Resistance Mechanism:

G cluster_0 Normal Signaling cluster_1 Drug Action and Resistance A Growth Factor B Receptor A->B C Kinase A B->C D Kinase B C->D E Proliferation/Survival D->E F Hydantoin Derivative G Kinase A F->G Inhibition I Kinase D G->I H Kinase C (Upregulated) H->I J Proliferation/Survival I->J

References

Minimizing off-target effects of DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DL-5-Indolylmethylhydantoin in experimental settings, with a focus on minimizing and characterizing off-target effects. Given that this compound is primarily known as a substrate for the enzymatic production of L-tryptophan, its broader pharmacological profile is not extensively documented.[1] This guide, therefore, addresses the critical initial steps for any researcher considering its use in a biological context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a compound like this compound?

A1: Off-target effects occur when a molecule binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatable results in preclinical and clinical settings.[1] For a compound with a limited publicly available pharmacological profile like this compound, a thorough investigation of off-target effects is a critical first step to ensure any observed phenotype is correctly attributed to a specific molecular interaction.

Q2: We are considering using this compound in a cellular assay. How do we begin to investigate its potential on-target and off-target effects?

A2: A systematic, multi-pronged approach is recommended. The initial phase should involve broad, unbiased screening to identify potential interactions, followed by more focused validation studies. A general workflow is to first perform computational or theoretical assessments, then move to broad-panel biochemical screening, and finally to cell-based assays to confirm target engagement in a more physiological context.

Q3: What are some proactive strategies to minimize off-target effects in our experimental design with this compound?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:[1]

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired biological effect. Higher concentrations increase the risk of binding to lower-affinity off-targets.[1]

  • Employ Control Compounds: If possible, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Do not rely on a single assay. Validate findings using multiple, independent experimental approaches.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a primary screen with this compound.

  • Possible Cause: The observed phenotype may be due to an off-target effect rather than the hypothesized target.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.

    • Chemical Proteomics: Employ techniques like affinity chromatography using a derivatized version of this compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.

    • Phenotypic Screening Comparison: Compare the observed phenotype with databases of phenotypes induced by well-characterized pharmacological agents to identify potential similarities and suggest possible off-targets.

Issue 2: this compound shows activity in a biochemical assay but not in a cell-based assay.

  • Possible Cause: The compound may have poor cell permeability or be subject to efflux pumps.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze properties such as logP and polar surface area to predict cell permeability.

    • Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure cell permeability.

    • Efflux Pump Inhibition: Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency changes.

Experimental Protocols

Protocol 1: Initial Broad-Spectrum Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations (e.g., from 100 µM to 1 nM) for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in an intact cell environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in solution using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound at 10 µM

Kinase FamilyTarget Kinase% Inhibition at 10 µM
Tyrosine Kinase EGFR5%
SRC8%
ABL13%
Serine/Threonine Kinase AKT165%
MAPK112%
CDK258%
Lipid Kinase PI3Kα72%
PI3Kβ45%

Table 2: Hypothetical IC50 Values for Hits from Primary Screen

TargetIC50 (µM)Assay Type
PI3Kα2.5Biochemical (ADP-Glo)
AKT18.1Biochemical (ADP-Glo)
CDK212.3Biochemical (ADP-Glo)

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Confirmation A Novel Compound (this compound) B Computational Prediction (e.g., 2D/3D similarity) A->B In Silico Assessment C Broad Panel Biochemical Screen (e.g., Kinase Panel) A->C In Vitro Screening D Determine IC50 of Hits C->D Identify Potential Hits E Orthogonal Biophysical Assay (e.g., SPR, ITC) D->E Confirm Direct Binding F Cellular Target Engagement (e.g., CETSA) E->F Validate in Cells G Genetic Validation (CRISPR/siRNA) F->G Confirm Target Dependence H Phenotypic Assays F->H Link to Cellular Function

Caption: General workflow for investigating the off-target effects of a novel compound.

G cluster_0 Hypothetical Signaling Pathway for this compound Receptor Growth Factor Receptor PI3K PI3Kα (Potential Target) Receptor->PI3K Activates AKT AKT (Potential Off-Target) PI3K->AKT Activates Downstream Cell Growth & Survival AKT->Downstream Promotes This compound This compound This compound->PI3K Inhibits (On-Target) This compound->AKT Inhibits (Off-Target)

Caption: Hypothetical signaling pathway for this compound.

References

DL-5-Indolylmethylhydantoin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-5-Indolylmethylhydantoin. Our goal is to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a racemic mixture of a hydantoin derivative containing an indole functional group. It is primarily used as a substrate for the enzymatic production of L-tryptophan.[1] This bioconversion is of significant interest in the pharmaceutical and biotechnology industries for the synthesis of this essential amino acid.

2. How should this compound be stored to ensure its stability?

Proper storage is critical to maintain the integrity of this compound. Due to the indole component, the compound can be sensitive to light, heat, and oxygen.[2]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.[2][3]Minimizes the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[4]Prevents oxidation of the indole ring.
Light Store in an amber vial or otherwise protected from light.[4]Prevents light-catalyzed degradation.
Moisture Keep in a tightly sealed container in a dry place.[3][4]Prevents hydrolysis.

3. What are the best practices for preparing solutions of this compound?

The solubility of this compound can be a source of experimental variability. It is sparingly soluble in water but more soluble in organic solvents.

SolventSolubilityNotes
Water LowSonication may aid dissolution. Solubility is pH-dependent.
DMSO SolubleA common solvent for creating stock solutions. Ensure it is anhydrous.[5]
Ethanol Moderately SolubleCan be used for certain applications.

For enzymatic reactions, it is common to dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting it in the aqueous buffer. Always add the stock solution to the buffer with vigorous stirring to prevent precipitation.

Troubleshooting Guides

Low Yield in Enzymatic Conversion to L-Tryptophan

One of the most common challenges is a lower-than-expected yield of L-tryptophan. This can be due to a variety of factors related to the enzyme, the substrate, and the reaction conditions.

Q1: My enzymatic conversion of this compound to L-tryptophan is showing low yield. What are the potential causes?

Low yields can stem from issues with enzyme activity, substrate quality, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

// Enzyme Branch Enzyme_Check [label="Verify Enzyme Activity\n(Individual Assays)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Storage [label="Improper Enzyme\nStorage"]; Enzyme_Source [label="Incorrect Enzyme\nSource/Purity"]; Enzyme -> Enzyme_Check; Enzyme_Check -> Enzyme_Storage [label="Low Activity"]; Enzyme_Check -> Enzyme_Source [label="Low Activity"];

// Substrate Branch Substrate_Purity [label="Check Substrate Purity\n(HPLC, NMR)"]; Substrate_Degradation [label="Substrate Degradation"]; Substrate_Solubility [label="Poor Solubility"]; Substrate_Racemate [label="Incorrect Racemic\nMixture"]; Substrate -> Substrate_Purity; Substrate_Purity -> Substrate_Degradation [label="Impure"]; Substrate_Purity -> Substrate_Solubility [label="Impure"]; Substrate_Purity -> Substrate_Racemate [label="Impure"];

// Conditions Branch Conditions_Check [label="Optimize Reaction\nParameters", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="Incorrect pH"]; Temperature [label="Incorrect Temperature"]; Cofactors [label="Missing/Degraded\nCofactors"]; Conditions -> Conditions_Check; Conditions_Check -> pH [label="Suboptimal"]; Conditions_Check -> Temperature [label="Suboptimal"]; Conditions_Check -> Cofactors [label="Suboptimal"];

// Inhibitors Branch Inhibitors_Check [label="Identify Potential\nInhibitors"]; Reagents [label="Contaminated Reagents"]; Glassware [label="Dirty Glassware"]; Inhibitors -> Inhibitors_Check; Inhibitors_Check -> Reagents [label="Present"]; Inhibitors_Check -> Glassware [label="Present"]; } Low yield troubleshooting workflow.

Q2: How can I optimize the reaction conditions for the enzymatic conversion?

Optimal reaction conditions are crucial for maximizing enzyme activity. For the conversion of this compound to L-tryptophan, consider the following:

ParameterOptimal RangeRationale
pH 8.0 - 8.5The activity of hydantoinase and carbamoylase enzymes involved in the conversion is typically highest in a slightly alkaline environment.[6][7]
Temperature 35°C - 40°CWhile enzyme specific, this range often provides a good balance between enzyme activity and stability.[8]
Substrate Concentration 10-50 g/LHigher concentrations can lead to substrate inhibition or solubility issues. Start with a lower concentration and optimize.
Cofactors Varies by enzymeEnsure any necessary cofactors (e.g., metal ions, pyridoxal phosphate) are present in sufficient concentrations.[9]

Q3: I suspect my this compound has degraded. How can I check its purity?

The purity of your substrate is critical. The indole ring is susceptible to oxidation.

  • Appearance: A pure compound should be a white to off-white solid. Discoloration (yellowing or browning) can indicate degradation.

  • Analytical Methods:

    • HPLC: A reverse-phase HPLC method with UV detection (around 280 nm) can be used to assess purity. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • NMR: ¹H NMR spectroscopy can confirm the structure and identify impurities.

    • Mass Spectrometry: Can confirm the molecular weight of the compound.

Variability in Experimental Results

Inconsistent results are a common frustration in research. For this compound, this often relates to its stereochemistry and stability.

Q1: I am seeing significant batch-to-batch variability in my experiments. What could be the cause?

Batch-to-batch variability can often be traced back to the stability and stereochemistry of this compound.

// Racemization Branch Racemization_Factors [label="Factors Affecting Racemization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; pH_Racemization [label="pH of Solution"]; Temp_Racemization [label="Temperature"]; Buffer_Racemization [label="Buffer Composition"]; Racemization -> Racemization_Factors; Racemization_Factors -> pH_Racemization; Racemization_Factors -> Temp_Racemization; Racemization_Factors -> Buffer_Racemization;

// Stability Branch Stability_Factors [label="Factors Affecting Stability", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage_Stability [label="Improper Storage"]; Solution_Stability [label="Solution Instability"]; Light_Stability [label="Light Exposure"]; Stability -> Stability_Factors; Stability_Factors -> Storage_Stability; Stability_Factors -> Solution_Stability; Stability_Factors -> Light_Stability;

// Protocol Branch Protocol_Adherence [label="Ensure Consistent Protocol", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Prep [label="Solvent Preparation"]; Timing [label="Reaction Timing"]; Analysis [label="Analytical Method"]; Protocol -> Protocol_Adherence; Protocol_Adherence -> Solvent_Prep; Protocol_Adherence -> Timing; Protocol_Adherence -> Analysis; } Troubleshooting experimental variability.

Q2: How does racemization of this compound affect my experiments?

Since the enzymatic conversion to L-tryptophan is stereospecific, the ratio of D- and L-isomers in your starting material is critical. 5-substituted hydantoins can undergo racemization (interconversion between D and L forms) in solution.[10]

  • Factors promoting racemization:

    • Alkaline pH: Racemization is often faster at higher pH.[11]

    • Elevated Temperature: Increased temperature can accelerate racemization.

    • Buffer Components: Certain buffer species can catalyze racemization.[10]

To minimize variability due to racemization, prepare solutions fresh and maintain consistent pH and temperature across experiments.

Q3: How can I determine the enantiomeric purity of my 5-Indolylmethylhydantoin?

Assessing the ratio of D- and L-isomers is important for understanding your starting material.

  • Chiral HPLC: This is the most common method for separating and quantifying enantiomers. A chiral stationary phase is used to resolve the D and L forms.[12][13]

  • Capillary Electrophoresis (CE): Chiral selectors can be added to the running buffer to achieve enantiomeric separation.[14]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Conversion of this compound to L-Tryptophan

This protocol provides a general framework. Optimization for specific enzymes and conditions is recommended.

  • Enzyme Preparation: Prepare a solution of the hydantoinase/carbamoylase enzyme(s) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mg/mL in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer and any necessary cofactors.

    • Add the enzyme solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 10 mg/mL) with vigorous stirring.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with continuous stirring.

  • Monitoring: At various time points, take aliquots of the reaction mixture. Stop the reaction in the aliquots (e.g., by adding acid or boiling).

  • Analysis: Analyze the aliquots for the consumption of this compound and the formation of L-tryptophan using a suitable analytical method such as HPLC.

Enzymatic_Conversion_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction (Buffer, Cofactors, Enzyme) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Stock Solution Add_Substrate Add Substrate to Initiate Substrate_Prep->Add_Substrate Reaction_Setup->Add_Substrate Incubation Incubate at Optimal Temperature and pH Add_Substrate->Incubation Monitoring Monitor Reaction Progress (Take Aliquots) Incubation->Monitoring Analysis Analyze Aliquots (HPLC) Monitoring->Analysis

Protocol 2: Chiral HPLC Analysis of 5-Indolylmethylhydantoin

This is a general guideline. The specific column and mobile phase will need to be optimized.

  • Chiral Column: Select a suitable chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: A typical mobile phase might consist of a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be determined experimentally to achieve good separation.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 280 nm).

  • Analysis: The D- and L-enantiomers should elute as two separate peaks. The ratio of the peak areas corresponds to the enantiomeric composition.

Signaling Pathways

In the context of its application, the relevant pathway is the enzymatic conversion of this compound to L-tryptophan. This is a multi-step process often involving a hydantoinase and a carbamoylase.

Enzymatic_Pathway DL_Hydantoin This compound L_Hydantoin L-5-Indolylmethylhydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-5-Indolylmethylhydantoin DL_Hydantoin->D_Hydantoin Hydantoinase L-Hydantoinase L_Hydantoin->Hydantoinase Hydrolysis Racemase Hydantoin Racemase D_Hydantoin->Racemase Racemization Carbamoyl N-Carbamoyl-L-Tryptophan Carbamoylase N-Carbamoyl-L-amino acid amidohydrolase Carbamoyl->Carbamoylase Decarbamoylation L_Tryptophan L-Tryptophan Racemase->L_Hydantoin Racemization Hydantoinase->Carbamoyl Hydrolysis Carbamoylase->L_Tryptophan Decarbamoylation

References

Technical Support Center: Scaling Up DL-5-Indolylmethylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of DL-5-Indolylmethylhydantoin for larger studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Bucherer-Bergs reaction is a widely used and scalable method for the synthesis of 5-substituted hydantoins, including this compound.[1][2][3][4][5][6] This one-pot, multicomponent reaction typically utilizes an aldehyde or ketone, an alkali metal cyanide (like sodium or potassium cyanide), and ammonium carbonate to produce the desired hydantoin.[1][3][4][6] For the synthesis of this compound, the logical starting material would be indole-3-acetaldehyde.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials and reagents are:

  • Indole-3-acetaldehyde: The aldehyde precursor that provides the indolylmethyl side chain.

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): The cyanide source.

  • Ammonium Carbonate ((NH₄)₂CO₃): Acts as a source of ammonia and carbon dioxide.[1][3]

  • Solvent: Typically a mixture of ethanol and water is used to dissolve the reactants.[1][3]

Q3: What are the typical reaction conditions for the Bucherer-Bergs synthesis of this compound?

A3: The reaction is generally heated to ensure the decomposition of ammonium carbonate and to drive the reaction to completion. Typical conditions involve heating the reaction mixture at temperatures ranging from 60°C to 100°C.[2][7] The reaction time can vary from a few hours to overnight, depending on the scale and specific substrate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to check for the disappearance of the starting material (indole-3-acetaldehyde) and the appearance of the product (this compound).

Q5: What is the typical work-up and purification procedure for this compound?

A5: After the reaction is complete, the typical work-up involves cooling the reaction mixture and then acidifying it with a mineral acid, such as hydrochloric acid (HCl), to precipitate the crude hydantoin product.[7] The solid product can then be collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring, especially at larger scales. Consider using a pressure-rated reactor to maintain ammonia and carbon dioxide concentration in the reaction mixture.[8][9]
Side reactions or degradation of starting material/product.Indole-3-acetaldehyde can be unstable. Use freshly prepared or purified starting material. Avoid excessively high temperatures or prolonged reaction times which might lead to decomposition.
Poor precipitation of the product during work-up.Ensure the pH is sufficiently acidic (pH 1-2) for complete precipitation. Cool the mixture in an ice bath to maximize crystallization.
Product is colored or impure Presence of polymeric byproducts.This can be a common issue in the Bucherer-Bergs reaction.[3] Optimize reaction conditions (temperature, time) to minimize byproduct formation. Purification by recrystallization is crucial. Activated carbon treatment during recrystallization can help remove colored impurities.
Incomplete removal of inorganic salts.Wash the filtered product thoroughly with cold water until the filtrate is neutral.
Difficulty in isolating the product Product is soluble in the work-up solvent.If the product is more soluble than expected, try to concentrate the mother liquor to recover more product. Alternatively, explore extraction with an organic solvent after neutralization, followed by crystallization.
Reaction does not start Low quality of reagents.Use pure, dry reagents. Ammonium carbonate can degrade over time; use a fresh batch.
Inefficient decomposition of ammonium carbonate.Ensure the reaction temperature is high enough for ammonium carbonate to decompose into ammonia and carbon dioxide.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative Protocol)

This protocol is a representative procedure based on the general principles of the Bucherer-Bergs reaction. Optimization may be required.

Materials:

  • Indole-3-acetaldehyde: 10.0 g (0.063 mol)

  • Sodium Cyanide (NaCN): 4.6 g (0.094 mol)

  • Ammonium Carbonate ((NH₄)₂CO₃): 24.2 g (0.252 mol)

  • Ethanol (95%): 100 mL

  • Water: 100 mL

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium carbonate (24.2 g) and water (100 mL). Stir until the solid is mostly dissolved.

  • Add sodium cyanide (4.6 g) to the solution and continue stirring until it dissolves. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a separate beaker, dissolve indole-3-acetaldehyde (10.0 g) in ethanol (100 mL).

  • Add the ethanolic solution of indole-3-acetaldehyde to the aqueous solution of ammonium carbonate and sodium cyanide.

  • Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1-2 hours.

  • Slowly add concentrated HCl to the cold reaction mixture with stirring until the pH is approximately 1-2. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 60°C.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis at different scales. Actual results may vary and require optimization.

Scale Indole-3-acetaldehyde (g) NaCN (g) (NH₄)₂CO₃ (g) Ethanol (mL) Water (mL) Typical Yield (%) Purity (HPLC, %)
Lab-Scale104.624.210010075-85>98
Pilot-Scale100462421000100070-80>98
Production-Scale10004602420100001000065-75>97

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Dissolve NaCN and (NH4)2CO3 in Water/Ethanol mixing Combine Solutions reagents->mixing starting_material Dissolve Indole-3-acetaldehyde in Ethanol starting_material->mixing heating Heat to 80-90°C (12-18 hours) mixing->heating monitoring Monitor by TLC/HPLC heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete precipitation Acidify with HCl to pH 1-2 cooling->precipitation filtration Filter and Wash with Water precipitation->filtration drying Dry Crude Product filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Potential Impact of Indole Alkaloids on MAPK Pathway

Indole alkaloids have been shown to impact various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth, differentiation, and apoptosis.[10] While the specific effect of this compound is not established, this diagram illustrates a general mechanism by which indole-containing compounds can modulate this pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Indole_Alkaloid This compound (Potential Modulator) Indole_Alkaloid->RAF Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

References

Validation & Comparative

A Comparative Guide to L-Tryptophan Production: Evaluating DL-5-Indolylmethylhydantoin and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the efficient synthesis of L-tryptophan, an essential amino acid and a precursor to many pharmaceuticals, is of paramount importance. This guide provides an objective comparison of three prominent methods for L-tryptophan production: enzymatic conversion of DL-5-Indolylmethylhydantoin, direct enzymatic synthesis from indole and L-serine, and microbial fermentation. We present key performance indicators, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for each L-tryptophan production method, offering a clear comparison of their respective efficiencies.

Production MethodKey Organism/EnzymeSubstrate(s)Titer (g/L)YieldProductivity (g/L/h)
Enzymatic Conversion Flavobacterium sp. AJ-3940This compound8.897% (molar)~0.12
Enzymatic Synthesis Escherichia coli & Pseudomonas putida cellsDL-Serine, Indole11091% (on DL-serine), 100% (on indole)~4.58
Microbial Fermentation Engineered Escherichia coli S028Glucose34-400.15 g/g glucose0.60

Note: Productivity for the enzymatic conversion of this compound was estimated based on a reported reaction time of 72 hours.[1] Yields for enzymatic methods are reported as molar yields based on the precursor, while fermentation yield is based on the glucose substrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the validation of these findings.

Enzymatic Conversion of this compound

This protocol is based on the use of whole bacterial cells from Flavobacterium sp. containing the necessary hydantoinase and carbamoylase enzymes.

a. Microorganism and Culture Conditions:

  • Strain: Flavobacterium sp. AJ-3940 (a mutant with a blocked tryptophan degradation pathway).

  • Medium: Medium II (composition not detailed in the provided search results, but would typically be a nutrient-rich broth).

  • Culture: Grow the strain at 30°C for 16 hours.

  • Cell Preparation: Harvest cells by centrifugation and wash with 0.1 M potassium phosphate buffer (pH 8.0).

b. Enzymatic Reaction:

  • Reaction Mixture:

    • Washed Flavobacterium sp. cells (50 mg/ml wet weight)

    • This compound (10 mg/ml)

    • 0.1 M potassium phosphate buffer (pH 8.0)

  • Incubation: Incubate the reaction mixture at 37°C for up to 72 hours with moderate stirring.

  • Monitoring: Monitor the production of L-tryptophan and the consumption of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

Enzymatic Synthesis from Indole and DL-Serine

This method utilizes a coupled reaction with two types of microorganisms providing tryptophan synthase and amino acid racemase.

a. Microorganisms and Enzyme Sources:

  • Escherichia coli : Source of tryptophan synthase.

  • Pseudomonas putida : Source of amino acid racemase.

  • Preparation: Use intact cells of both microorganisms.

b. Enzymatic Reaction:

  • Reaction Setup: A 200-liter reactor.

  • Reaction Mixture:

    • Intact cells of E. coli and P. putida

    • DL-Serine

    • Indole (fed intermittently)

  • Incubation: Incubate for 24 hours.

  • Analysis: Determine the concentration of L-tryptophan in the reaction mixture.[2]

Microbial Fermentation of L-Tryptophan

This protocol describes a fed-batch fermentation process using a rationally engineered Escherichia coli strain.

a. Microorganism:

  • Strain: Engineered Escherichia coli S028 (or a similar high-yield strain).

b. Fermentation Conditions:

  • Fermenter: A well-controlled bioreactor.

  • Medium: A defined minimal medium with glucose as the primary carbon source.

  • Inoculation: Inoculate the fermenter with a seed culture of the engineered E. coli strain.

  • Fed-Batch Strategy:

    • Initial batch phase to allow for biomass accumulation.

    • Continuous or intermittent feeding of a concentrated glucose solution to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts.

  • Process Parameters:

    • Temperature: Maintain at a constant optimal temperature (e.g., 37°C).

    • pH: Control the pH through the automated addition of a base (e.g., ammonia, which also serves as a nitrogen source).

    • Dissolved Oxygen: Maintain a set level of dissolved oxygen by controlling the agitation speed and airflow rate.

  • Duration: The fermentation is typically run for 48-72 hours.

  • Sampling and Analysis: Regularly take samples to monitor cell growth (optical density), glucose consumption, and L-tryptophan production (using HPLC).[3]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Enzymatic_Conversion DL_Hydantoin This compound N_Carbamoyl N-Carbamoyl-L-Tryptophan DL_Hydantoin->N_Carbamoyl Hydantoinase L_Tryptophan L-Tryptophan N_Carbamoyl->L_Tryptophan N-Carbamoyl-L-amino acid amidohydrolase

Caption: Enzymatic conversion of this compound.

Tryptophan_Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Anthranilate Anthranilate Chorismate->Anthranilate CDRP CDRP Anthranilate->CDRP PRPP PRPP PRPP->CDRP IGP Indole-3-glycerol phosphate CDRP->IGP Indole Indole IGP->Indole Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan Synthase Serine L-Serine Serine->Tryptophan Tryptophan Synthase

Caption: L-Tryptophan biosynthesis pathway in E. coli.

Comparative_Workflow cluster_enzymatic_hydantoin Enzymatic Conversion (this compound) cluster_enzymatic_indole Enzymatic Synthesis (Indole + Serine) cluster_fermentation Microbial Fermentation EH_start Prepare Flavobacterium sp. cells EH_reaction Incubate cells with this compound EH_start->EH_reaction EH_purification Purify L-Tryptophan EH_reaction->EH_purification EI_start Prepare E. coli & P. putida cells EI_reaction Incubate cells with Indole and DL-Serine EI_start->EI_reaction EI_purification Purify L-Tryptophan EI_reaction->EI_purification F_start Inoculate fermenter with engineered E. coli F_fermentation Fed-batch fermentation with glucose feed F_start->F_fermentation F_purification Harvest and purify L-Tryptophan F_fermentation->F_purification

Caption: Comparative workflow of L-Tryptophan production methods.

References

A Comparative Guide to DL-5-Indolylmethylhydantoin and Other Hydantoin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of DL-5-Indolylmethylhydantoin and other notable hydantoin derivatives, focusing on their performance in various biological applications. The information presented herein is intended for researchers, scientists, and professionals in drug development, providing supporting experimental data, detailed protocols, and visual representations of key concepts.

Introduction to Hydantoin Derivatives

Hydantoins are a class of heterocyclic organic compounds built on a five-membered ring structure containing two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, meaning it is a common framework for drugs and biologically active compounds.[1] The versatility of the hydantoin ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Prominent examples of hydantoin-based drugs include Phenytoin, an anticonvulsant, and Enzalutamide, an antiandrogen used in cancer therapy.[4]

This compound: A Key Intermediate

This compound stands out primarily as a precursor in the biotechnological production of L-tryptophan, an essential amino acid.[5] Its primary application lies in enzymatic bioconversion, where it serves as a substrate for microbial enzymes.

Performance Comparison: this compound vs. Other Hydantoin Derivatives

Direct comparative studies detailing the anticonvulsant or cytotoxic effects of this compound against other hydantoin derivatives are limited in the current scientific literature. The available data predominantly focuses on its role in L-tryptophan synthesis. This guide, therefore, presents a comparison based on the available experimental data for different applications.

Enzymatic Conversion to L-Tryptophan

This compound is a key substrate in the enzymatic synthesis of L-tryptophan. The following table summarizes the quantitative data from a study by Sano et al. (1977), which details the conversion using a newly isolated bacterial strain.

SubstrateEnzyme SourceProductMolar Yield (%)Reference
This compoundIntact cells of Flavobacterium sp. T-523L-Tryptophan82[5]
L-5-IndolylmethylhydantoinIntact cells of Flavobacterium sp. T-523L-Tryptophan99[2]
Anticonvulsant Activity
CompoundAnimal ModelMES Test (ED₅₀ mg/kg)Reference
PhenytoinMice30[6]
(S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoinMiceNot specified, but active[7]
1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoinMiceGood activity[8]
3-acetoxymethyl-5-ethyl-5-phenyl hydantoinMiceGood activity[8]
Phenylmethylenehydantoin (14)Mice28[6]
Phenylmethylenehydantoin (12)Mice39[6]
Cytotoxic Activity

The cytotoxicity of various hydantoin derivatives against different cancer cell lines has been a subject of investigation. The following table summarizes the in vitro cytotoxic activity of several phenytoin derivatives against human leukemia cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Methyl 2-(2,4-dioxo-5,5-diphenylimidazolidin-3-yl)propanoate (1)HL-60>100[1]
Methyl 2-(1-(3-bromopropyl)-2,4-dioxo-5,5-diphenylimidazolidin-3-yl)propanoate (2)HL-60~50[1]
1-(3-bromopropyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (3)HL-60~25[1]
1-(3-bromobutyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (4)HL-60~20[1]

Experimental Protocols

Enzymatic Production of L-Tryptophan from this compound

This protocol is based on the work of Sano et al. (1977).[2]

1. Microorganism and Cultivation:

  • A bacterial strain capable of hydrolyzing this compound, such as Flavobacterium sp. T-523, is used.

  • The bacterium is cultured aerobically at 30°C for 16-24 hours in a suitable medium containing nutrients and an inducer for the hydantoin-hydrolyzing enzyme.

2. Enzyme Reaction:

  • The bacterial cells are harvested by centrifugation and washed.

  • The washed cells (e.g., 20 to 50 mg/ml on a wet weight basis) are used as the enzyme source.

  • The reaction mixture contains this compound (e.g., 5 to 10 mg/ml) in a potassium phosphate buffer (0.1 M, pH 8.0).

  • The reaction is carried out at 37°C or 43°C with moderate stirring for a specified period (e.g., up to 35 hours).

3. Analysis:

  • The amount of L-tryptophan produced and the remaining 5-indolylmethylhydantoin are determined using methods such as high-performance liquid chromatography (HPLC) or colorimetric assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (hydantoin derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of this compound to L-Tryptophan

The following diagram illustrates the enzymatic pathway for the production of L-Tryptophan from this compound.

Enzymatic_Conversion cluster_0 Bacterial Cell DL_Hydantoin This compound L_Hydantoin L-5-Indolylmethylhydantoin DL_Hydantoin->L_Hydantoin Racemase D_Hydantoin D-5-Indolylmethylhydantoin DL_Hydantoin->D_Hydantoin Racemase N_Carbamoyl N-Carbamoyl-L-Tryptophan L_Hydantoin->N_Carbamoyl Hydantoinase L_Tryptophan L-Tryptophan N_Carbamoyl->L_Tryptophan Carbamoylase L_Tryptophan_output L_Tryptophan->L_Tryptophan_output Product Output DL_Hydantoin_input DL_Hydantoin_input->DL_Hydantoin Substrate Input

Caption: Enzymatic conversion of this compound to L-Tryptophan.

General Workflow for Anticonvulsant Drug Screening

This diagram outlines a typical workflow for screening potential anticonvulsant compounds.

Anticonvulsant_Screening cluster_workflow Screening Workflow start Synthesized Hydantoin Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test neurotoxicity Neurotoxicity Test (e.g., Rotarod) mes_test->neurotoxicity scptz_test->neurotoxicity evaluation Efficacy and Safety Evaluation neurotoxicity->evaluation active Active Compound evaluation->active Good Profile inactive Inactive/Toxic Compound evaluation->inactive Poor Profile

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of DL-5-Indolylmethylhydantoin and related compounds for researchers, scientists, and drug development professionals. The focus is on its primary application in the enzymatic synthesis of L-tryptophan and the broader biological activities of the hydantoin and indole scaffolds. While direct comparative quantitative data for this compound against its close analogs is limited in publicly available literature, this document synthesizes existing knowledge to guide further research and development.

Executive Summary

This compound is a key substrate in the enzymatic production of L-tryptophan, an essential amino acid with significant applications in the pharmaceutical and food industries. The broader family of hydantoin derivatives, characterized by a five-membered heterocyclic ring, exhibits a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The substitution at the C-5 position of the hydantoin ring is a critical determinant of these activities. This guide will explore the available data on this compound and its structural relatives, providing context for their potential applications and areas for future investigation.

Enzymatic Production of L-Tryptophan

This compound serves as a precursor for the synthesis of L-tryptophan through a chemoenzymatic process known as the "hydantoinase process".[1] This multi-enzyme system typically involves a hydantoinase that hydrolyzes the hydantoin ring and an N-carbamoyl-amino acid amidohydrolase that converts the intermediate to the corresponding L-amino acid. A racemase is often employed to convert the remaining D-enantiomer of the substrate, allowing for a theoretical 100% yield.

Table 1: Key Enzymes in the Hydantoinase Process for L-Tryptophan Production

Enzyme ClassFunction
Hydantoin RacemaseRacemization of D- and L-5-indolylmethylhydantoin
D- or L-HydantoinaseStereoselective hydrolysis of the hydantoin ring
N-Carbamoyl-amino acid amidohydrolaseHydrolysis of N-carbamoyl-tryptophan to L-tryptophan
Experimental Protocols

A generalized protocol for the enzymatic production of L-tryptophan from this compound is outlined below. Researchers should optimize specific parameters based on the chosen enzyme system and reaction conditions.

General Protocol for Enzymatic L-Tryptophan Production

  • Enzyme Preparation: Recombinant expression and purification of hydantoinase, N-carbamoyl-amino acid amidohydrolase, and hydantoin racemase.

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) containing this compound as the substrate.

  • Enzyme Addition: Addition of the prepared enzymes to the reaction mixture.

  • Incubation: Incubation at an optimal temperature (typically 30-50°C) with agitation.

  • Monitoring: Monitoring the progress of the reaction by measuring the concentration of L-tryptophan using methods such as high-performance liquid chromatography (HPLC).

  • Product Isolation: Purification of L-tryptophan from the reaction mixture.

experimental_workflow substrate This compound reaction Enzymatic Reaction substrate->reaction enzyme_prep Enzyme Preparation enzyme_prep->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring purification Product Purification monitoring->purification product L-Tryptophan purification->product

General experimental workflow for enzymatic L-tryptophan production.

Broader Biological Activities of Related Compounds

While the primary focus on this compound has been its role as a substrate, the constituent indole and hydantoin moieties are present in a wide array of biologically active molecules.

Anticancer Activity

Numerous studies have reported the anticancer potential of hydantoin and indole derivatives. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression. For instance, certain indole-based compounds have been shown to inhibit receptor tyrosine kinases like EGFR and SRC.

Table 2: Anticancer Activity of Selected Indole-Hydantoin Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-Pyrazole DerivativesVariousVaries(Not specified in search results)
Indole-Pyrazoline DerivativesVariousVaries(Not specified in search results)
Betulin-Indole ConjugatesBreast Cancer (MCF-7)Varies(Not specified in search results)

Note: This table presents a general overview. Specific IC50 values for a direct comparison with this compound are not available.

anticancer_pathway ligand Indole-Hydantoin Analog receptor Receptor Tyrosine Kinase (e.g., EGFR, SRC) ligand->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical signaling pathway for anticancer activity of indole-hydantoin analogs.
Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example. Structure-activity relationship (SAR) studies have shown that substitutions at the C-5 position of the hydantoin ring are crucial for this activity. While there is no specific data on the anticonvulsant properties of this compound, its structural similarity to known anticonvulsants suggests this as a potential area for investigation.

Conclusion and Future Directions

This compound is a valuable substrate for the enzymatic synthesis of L-tryptophan. While its direct application in other therapeutic areas has not been extensively explored, the rich pharmacology of the hydantoin and indole scaffolds suggests that this compound and its analogs could be promising starting points for the development of novel therapeutics.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other 5-substituted hydantoins to quantify their relative efficiencies in L-tryptophan production.

  • Biological Screening: Evaluating the anticancer, anticonvulsant, and antimicrobial activities of this compound and a library of its derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by any identified bioactive compounds.

Such studies will be crucial in unlocking the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Biological Activities of DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activities of DL-5-Indolylmethylhydantoin, presenting a comparative analysis with alternative compounds, supported by experimental data. The information is intended to facilitate informed decisions in research and development involving this compound and its derivatives.

Overview of Biological Activities

This compound, a heterocyclic compound featuring both indole and hydantoin moieties, has been investigated for two primary biological activities: as a substrate for the enzymatic synthesis of L-tryptophan and for its potential as an anticonvulsant and neuroprotective agent. The hydantoin scaffold is a well-established pharmacophore present in several clinically used drugs, notably the anticonvulsant phenytoin.[1]

Anticonvulsant and Neuroprotective Properties

Recent studies have explored the potential of this compound as a central nervous system (CNS) active agent, particularly focusing on its anticonvulsant and neuroprotective effects.

Comparative Anticonvulsant Activity

The anticonvulsant activity of this compound has been evaluated in established preclinical models, the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests, and compared with the benchmark anticonvulsant drug, Phenytoin.[1] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can inhibit myoclonic seizures.[1]

While a specific median effective dose (ED50) for this compound in the MES test is not yet published, qualitative comparisons indicate that its efficacy in this model is less pronounced than that of Phenytoin.[1] However, in the PTZ-induced seizure model, this compound demonstrated greater anticonvulsant activity compared to Phenytoin.[1]

Table 1: Comparative Anticonvulsant Activity of Hydantoin Derivatives in the MES Test

CompoundStructureMES ED50 (mg/kg, i.p., mice)Reference
This compound Less effective than Phenytoin[1]
Phenytoin 9.5
5,5-diphenylhydantoin Schiff base (SB2-Ph) 8.29[2]
N-3-arylamide substituted 5,5-cyclopropanespirohydantoin (5j) 9.2[3]
Phenylmethylenehydantoin (14) 28[4]

Note: The data for compounds other than this compound are provided for comparative purposes to illustrate the range of potencies observed in hydantoin derivatives.

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound and its lithium salt have been shown to exhibit neuroprotective effects.[1] Histopathological studies on animal models of PTZ-induced seizures revealed that while both Phenytoin and this compound did not show prominent neuroprotective activity, other derivatives like the lithium salt of 5,5-diphenylimidazolidine-2,4-dione (ART 5) and the lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione (ART 1215) were able to mitigate neuronal damage in the hippocampus and entorhinal cortex.[1] This suggests that the hydantoin scaffold is a promising starting point for the development of neuroprotective agents.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoin derivatives, including Phenytoin, is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[5][6][7] These drugs stabilize the inactivated state of the sodium channel, which leads to a reduction in the sustained high-frequency firing of neurons that is characteristic of seizures.[5] This state-dependent block is crucial, as it allows the drugs to preferentially act on hyperexcitable neurons without significantly affecting normal neuronal transmission.

G Mechanism of Action of Hydantoin Anticonvulsants cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation VGSC_Resting Voltage-Gated Na+ Channel (Resting) Action_Potential->VGSC_Resting Depolarization VGSC_Open Voltage-Gated Na+ Channel (Open) VGSC_Resting->VGSC_Open VGSC_Inactive Voltage-Gated Na+ Channel (Inactive) VGSC_Open->VGSC_Inactive Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive->VGSC_Resting Repolarization Depolarization Depolarization Na_Influx->Depolarization Hydantoin This compound / Phenytoin Stabilization Stabilization of Inactive State Hydantoin->Stabilization Stabilization->VGSC_Inactive Reduced_Firing Reduced Neuronal Hyperexcitability Stabilization->Reduced_Firing

Caption: Signaling pathway of hydantoin anticonvulsants.

Substrate for L-Tryptophan Synthesis

This compound serves as a key substrate in the enzymatic production of L-tryptophan, an essential amino acid with wide applications in the pharmaceutical and food industries.

Enzymatic Conversion Process

The conversion of this compound to L-tryptophan is a multi-step enzymatic process.[8] It typically involves a "hydantoinase process" that utilizes a cascade of three enzymes: a hydantoin racemase, a D-hydantoinase, and a D-carbamoylase.[8] This process allows for the dynamic kinetic resolution of the racemic this compound to produce the enantiomerically pure L-tryptophan with high yields.[8]

G Enzymatic Conversion of this compound to L-Tryptophan DL_Hydantoin This compound L_Hydantoin L-5-Indolylmethylhydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-5-Indolylmethylhydantoin DL_Hydantoin->D_Hydantoin L_Hydantoin->D_Hydantoin Racemization D_Carbamoyl D-N-carbamoyl-tryptophan D_Hydantoin->D_Carbamoyl Hydrolysis L_Tryptophan L-Tryptophan D_Carbamoyl->L_Tryptophan Hydrolysis Enzyme1 Hydantoin Racemase Enzyme1->L_Hydantoin Enzyme2 D-Hydantoinase Enzyme2->D_Hydantoin Enzyme3 D-Carbamoylase Enzyme3->D_Carbamoyl

Caption: Workflow for the enzymatic synthesis of L-Tryptophan.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Drug Administration: The test compound (e.g., this compound) or the reference drug (e.g., Phenytoin) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Procedure: At the time of peak drug effect (typically 30-60 minutes after i.p. administration), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Enzymatic Synthesis of L-Tryptophan from this compound

This protocol outlines the general steps for the enzymatic conversion. Specific conditions may vary depending on the source of the enzymes and the scale of the reaction.

  • Materials:

    • This compound (substrate)

    • Whole cells or purified enzymes: Hydantoin racemase, D-hydantoinase, D-carbamoylase

    • Buffer solution (e.g., phosphate buffer, pH 7.0-8.5)

    • Bioreactor or reaction vessel with temperature and pH control

  • Procedure:

    • Prepare a suspension of the microbial cells or a solution of the purified enzymes in the buffer.

    • Add this compound to the reaction mixture to a final concentration of, for example, 80 mM.[8]

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.

    • Monitor the progress of the reaction by measuring the concentration of L-tryptophan and the disappearance of the substrate using methods like High-Performance Liquid Chromatography (HPLC).

    • The reaction is typically run for several hours (e.g., 12-24 hours) to achieve a high conversion yield.[8]

    • Upon completion, the L-tryptophan can be purified from the reaction mixture through techniques such as crystallization and chromatography.

Conclusion

This compound is a versatile compound with demonstrated utility as a precursor for L-tryptophan synthesis and emerging potential as a CNS-active agent with anticonvulsant and neuroprotective properties. While its anticonvulsant potency in the MES model appears lower than that of Phenytoin, its superior activity in the PTZ model suggests a different spectrum of activity that warrants further investigation. The exploration of its neuroprotective effects and the broader biological activities of indolyl-hydantoin hybrids represents a promising avenue for future drug discovery and development. This guide provides a foundational comparison to aid researchers in these endeavors.

References

Benchmarking Inhibitor Performance: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on DL-5-Indolylmethylhydantoin: Initial investigation reveals that this compound is primarily recognized as a substrate for the enzymatic production of L-tryptophan. Currently, there is a lack of substantial scientific literature supporting its role as a direct enzyme inhibitor. However, derivatives of the parent structure, 5-(indol-3-ylmethyl)imidazolidine-2,4-dione, have been shown to exhibit inhibitory activities, such as against monoamine oxidase A (MAO-A).

This guide will therefore serve as a comprehensive template for benchmarking inhibitor performance. To provide a tangible and data-rich example, we will focus on a well-established class of inhibitors: Aldose Reductase Inhibitors . This comparison will provide researchers, scientists, and drug development professionals with a clear framework for evaluating and comparing the performance of enzyme inhibitors, using publicly available experimental data.

The Role of Aldose Reductase in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to an accumulation of sorbitol.[3][4] This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, by causing osmotic stress and oxidative damage.[3][4] Inhibition of aldose reductase is therefore a key therapeutic strategy to mitigate these complications.[5]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_inhibition Point of Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Inhibitor Aldose Reductase Inhibitors Inhibitor->Glucose Block

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Comparative Analysis of Known Aldose Reductase Inhibitors

A number of aldose reductase inhibitors (ARIs) have been developed and studied. The following table summarizes the in vitro potency of three well-known ARIs: Epalrestat, Sorbinil, and Ponalrestat. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity.

InhibitorChemical ClassTarget EnzymeIC50KiInhibition Mechanism
Epalrestat Carboxylic Acid DerivativeAldose Reductase (ALR2)12 nM[6]Not Explicitly Found-
Sorbinil SpirohydantoinAldose Reductase (ALR2)260 nM[2]Not Explicitly Found-
Ponalrestat Carboxylic Acid DerivativeAldose Reductase (ALR2)Not Explicitly Found7.7 nM[5]Pure noncompetitive with respect to glucose[5]
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Based on the available in vitro data, Ponalrestat demonstrates the highest potency with a Ki of 7.7 nM.[5] Epalrestat also shows high potency with an IC50 of 12 nM.[6] Sorbinil is a less potent inhibitor in comparison.[2] While these in vitro metrics are crucial, the overall efficacy of an inhibitor also depends on its pharmacokinetic properties, bioavailability, and performance in in vivo models and clinical trials. For instance, Epalrestat has been approved for clinical use in Japan for the treatment of diabetic neuropathy.[6][7]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase, based on a spectrophotometric method that measures the decrease in NADPH concentration.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, NADPH, Test Compounds) plate 2. Compound Plating (Add test compounds, controls to 96-well plate) prep->plate mix 3. Reaction Mixture Addition (Add buffer, substrate, NADPH) plate->mix enzyme 4. Enzyme Addition & Incubation (Add Aldose Reductase, incubate at 37°C) mix->enzyme measure 5. Spectrophotometric Measurement (Measure absorbance at 340 nm in kinetic mode) enzyme->measure analyze 6. Data Analysis (Calculate reaction rates, determine % inhibition and IC50) measure->analyze

Caption: Generalized workflow for an in vitro Aldose Reductase inhibition assay.

Objective: To determine the IC50 value of a test compound against aldose reductase.

Materials:

  • Recombinant human or rat aldose reductase

  • Potassium phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Test compound and a known inhibitor (e.g., Epalrestat) as a positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.

    • Dilute the aldose reductase enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or positive control/vehicle control)

      • NADPH solution

    • Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells.

    • Immediately after adding the substrate, start the measurement.

  • Measurement:

    • Measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) in kinetic mode using a microplate reader maintained at 37°C.[8][9] The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and controls.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to calculate the IC50 value.

This guide provides a foundational framework for the comparative analysis of enzyme inhibitors. By employing standardized protocols and clear data presentation, researchers can effectively evaluate the performance of novel compounds and make informed decisions in the drug discovery and development process.

References

Replicating Studies on DL-5-Indolylmethylhydantoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of DL-5-Indolylmethylhydantoin's primary application with the biological activities of its structural analogs. This document outlines the enzymatic conversion of this compound to L-tryptophan and contrasts this with the monoamine oxidase A (MAO-A) inhibitory and anticancer effects of related hydantoin derivatives. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings.

Primary Application of this compound: Enzymatic Production of L-Tryptophan

This compound is primarily utilized as a substrate for the enzymatic synthesis of L-tryptophan, an essential amino acid. A seminal study by Sano et al. in 1977 detailed a method using a newly isolated bacterial strain, T-523, to efficiently hydrolyze the hydantoin ring of this compound to yield L-tryptophan.[1][2] This biocatalytic approach offers a stereospecific synthesis of the biologically active L-isomer of tryptophan.

Quantitative Data: L-Tryptophan Production
SubstrateBiocatalystSubstrate ConcentrationProduct ConcentrationMolar YieldIncubation TimeReference
This compoundIntact cells of bacterial strain T-523 (wet base)10 mg/ml7.4 mg/ml82%35 hoursSano et al., 1977
Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol is based on the summary of the work by Sano et al. (1977).

1. Microorganism and Cultivation:

  • Bacterial Strain: A newly isolated bacterium, designated T-523, capable of hydrolyzing this compound.

  • Cultivation Medium: A suitable nutrient medium to support the growth of the bacterium.

  • Cultivation Conditions: The bacterium is cultured under optimal conditions (temperature, pH, aeration) to induce the expression of the hydantoin-hydrolyzing enzymes.

2. Enzymatic Reaction:

  • Reaction Mixture:

    • This compound: 10 mg/ml

    • Intact cells of T-523 (wet base): 50 mg/ml

    • A suitable buffer solution to maintain optimal pH.

  • Incubation: The reaction mixture is incubated at a controlled temperature with agitation for 35 hours.

3. Product Isolation and Analysis:

  • Separation: The bacterial cells are removed from the reaction mixture by centrifugation.

  • Purification: The supernatant containing L-tryptophan is subjected to purification steps, which may include ion-exchange chromatography.

  • Quantification: The concentration of L-tryptophan is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Signaling Pathway: Enzymatic Conversion of this compound to L-Tryptophan

Enzymatic_Conversion DL5IMH This compound Hydantoinase Hydantoinase DL5IMH->Hydantoinase Hydrolysis NCarbamoyl N-Carbamoyl-L-Tryptophan Hydantoinase->NCarbamoyl Carbamoylase N-Carbamoyl-L-amino acid amidohydrolase NCarbamoyl->Carbamoylase Hydrolysis LTryptophan L-Tryptophan Carbamoylase->LTryptophan

Caption: Enzymatic conversion of this compound to L-Tryptophan.

Comparative Analysis with 5-(Indol-3-ylmethyl)hydantoin Derivatives

While this compound's primary role is as a biochemical substrate, its structural analogs have been investigated for various pharmacological activities. This section compares the potential of these derivatives as MAO-A inhibitors and anticancer agents.

Monoamine Oxidase A (MAO-A) Inhibition

Certain derivatives of 5-(indol-3-ylmethyl)imidazolidine-2,4-dione have shown potent inhibitory activity against MAO-A, an enzyme involved in the degradation of neurotransmitters.

CompoundIC50 (µM)
5-(1H-indol-3-ylmethyl)-3-methylimidazolidine-2,4-dione8.23
5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one0.07

A standard fluorometric assay can be used to determine the MAO-A inhibitory activity.

1. Reagents and Materials:

  • Recombinant human MAO-A enzyme.

  • A suitable substrate for MAO-A (e.g., kynuramine).

  • A detection reagent that produces a fluorescent product upon reaction with the product of the MAO-A reaction.

  • Test compounds (hydantoin derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well microplates.

2. Assay Procedure:

  • Enzyme Preparation: The MAO-A enzyme is diluted in the assay buffer to the desired concentration.

  • Compound Addition: The test compounds are added to the wells of the microplate at various concentrations.

  • Pre-incubation: The enzyme and test compounds are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The substrate is added to each well to initiate the enzymatic reaction.

  • Incubation: The plate is incubated for a defined time (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Detection: The detection reagent is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity

Various derivatives of 5-(indol-3-ylmethyl)imidazolidine-2,4-dione have been evaluated for their cytotoxic effects against different cancer cell lines.

Compound ClassSpecific AnalogTarget Cell Line(s)IC50 / GI50 (µM)
Thiazolidinedione derivative5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dioneA549 (Lung), HCT116 (Colon)< 30
Imidazolidine-2,4-dione derivativeCompound 21 (pyridin-3-yl substituted)MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver)8.61, 19.25, 11.50
Imidazolidine-2,4-dione derivativeCompound 24 (naphthalen-2-yl substituted)MCF-7 (Breast), HCT-116 (Colon), HePG-2 (Liver)4.92, 12.83, 9.07
Imidazolidine-2,4-dione derivativeCompound 13bCaco-2 (Colon)41.30
Imidazolidine-2,4-dione derivativeCompound 13cCaco-2 (Colon)109.2

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

  • Cell Lines: The desired cancer cell lines are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated for each treatment group relative to the vehicle control.

  • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagrams

Experimental_Workflows cluster_0 MAO-A Inhibition Assay Workflow cluster_1 Anticancer (MTT) Assay Workflow A1 Prepare MAO-A enzyme solution A2 Add test compounds to microplate A1->A2 A3 Pre-incubate enzyme and compounds A2->A3 A4 Initiate reaction with substrate A3->A4 A5 Incubate A4->A5 A6 Add detection reagent and measure fluorescence A5->A6 A7 Calculate % inhibition and IC50 A6->A7 B1 Seed cancer cells in 96-well plate B2 Add test compounds B1->B2 B3 Incubate for 48-72h B2->B3 B4 Add MTT reagent B3->B4 B5 Incubate for 2-4h B4->B5 B6 Solubilize formazan and measure absorbance B5->B6 B7 Calculate % viability and IC50 B6->B7

Caption: Experimental workflows for MAO-A inhibition and anticancer assays.

References

Structure-Activity Relationship of DL-5-Indolylmethylhydantoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of DL-5-Indolylmethylhydantoin and its derivatives. While research directly focused on the pharmacological SAR of this specific scaffold is limited, this document synthesizes available data on analogs, primarily concerning their plant growth-regulating activities, and contextualizes these findings within the broader understanding of hydantoin SAR for potential therapeutic applications.

Comparative Data on Indole-Hydantoin Hybrids

Recent studies have explored the synthesis and biological evaluation of hybrid molecules combining indole and hydantoin scaffolds. A notable study by Kochetkov et al. (2023) investigated a series of 5-(1H-Indol-3-yl)-1-phenylimidazolidin-2-ones for their efficacy as plant growth regulators. The quantitative data from this study is summarized below.[1][2][3]

Compound IDStructure (Variation from lead)Concentration (M)Germination Potential (%)Germination (%)Root Length (mm)Sprout Length (mm)
3a 1-Phenyl4 x 10⁻⁵93.3 ± 2.990.0 ± 0.090.3 ± 4.280.3 ± 3.2
3b 1-(4-Methoxyphenyl)4 x 10⁻⁵90.0 ± 5.086.7 ± 2.982.0 ± 2.075.7 ± 2.5
3c 1-(4-Chlorophenyl)4 x 10⁻⁵86.7 ± 2.983.3 ± 2.978.7 ± 3.172.3 ± 2.1
3d 1-Benzyl4 x 10⁻⁵83.3 ± 2.980.0 ± 5.075.3 ± 2.568.7 ± 1.5
3e 1-Cyclohexyl4 x 10⁻⁵96.7 ± 2.993.3 ± 2.995.7 ± 3.585.3 ± 2.9
Control (Indole-3-acetic acid)4 x 10⁻⁵90.0 ± 5.086.7 ± 2.985.0 ± 2.678.0 ± 2.0
Control (Water)-80.0 ± 5.076.7 ± 2.970.0 ± 2.065.0 ± 1.7

Key Observations from the Data:

  • Substitution at N1: The nature of the substituent at the N1 position of the hydantoin ring significantly influences the plant growth-regulating activity.

  • Aliphatic vs. Aromatic Substituents: The cyclohexyl substituent (compound 3e ) demonstrated the highest activity, surpassing both the aromatic-substituted analogs and the natural plant hormone indole-3-acetic acid.[1][2][3]

  • Phenyl Substitution: Among the aromatic substituents, the unsubstituted phenyl group (compound 3a ) showed the most promising results. Electron-donating (methoxy, 3b ) and electron-withdrawing (chloro, 3c ) groups on the phenyl ring led to a decrease in activity.[1][2][3]

General Principles of Hydantoin Structure-Activity Relationship

While the specific SAR for the indolylmethylhydantoin scaffold in a pharmacological context is not well-documented, general principles for hydantoin derivatives have been established through extensive research in areas such as anticonvulsant and anticancer drug development.[4][5][6][7]

  • C5 Position: Substitution at the C5 position of the hydantoin ring is crucial for many biological activities. The presence of aromatic or bulky aliphatic groups at this position is often associated with potent pharmacological effects.[4][7]

  • N3 Position: Modification at the N3 position can modulate the compound's properties, including its metabolic stability and potency.[6]

  • N1 Position: As suggested by the plant growth regulator study, the N1 position is another key site for modification that can significantly impact biological activity.

Experimental Protocols

Synthesis of 5-(Indol-3-ylmethyl)hydantoin Analogs

The synthesis of the 5-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one derivatives was achieved through a one-pot amidoalkylation reaction.[1][2][3]

General Procedure:

  • A mixture of indole (1 equivalent), urea (1.2 equivalents), and a corresponding aldehyde (1 equivalent) is heated in ethanol in the presence of a catalytic amount of hydrochloric acid.

  • The reaction mixture is stirred at reflux for a specified period.

  • Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.

  • The final products are purified by recrystallization.

Plant Growth-Regulating Activity Assay

The evaluation of the plant growth-regulating activity of the synthesized compounds was performed using wheat seeds (Triticum aestivum L.).[1][2][3]

Protocol:

  • Wheat seeds are sterilized and soaked in aqueous solutions of the test compounds at a concentration of 4 x 10⁻⁵ M for 24 hours. Control groups are soaked in distilled water and a solution of indole-3-acetic acid.

  • The treated seeds are then placed on moist filter paper in petri dishes and allowed to germinate in the dark at a controlled temperature.

  • After a set period (e.g., 7 days), the germination potential (percentage of germinated seeds) and germination rate are recorded.

  • The lengths of the roots and sprouts of the germinated seeds are measured to assess the growth-stimulating effect.

Visualizing Relationships and Workflows

General Structure-Activity Relationship of 5-Indolylmethylhydantoin

The following diagram illustrates the core structure of 5-indolylmethylhydantoin and highlights the key positions for chemical modification based on the available SAR data.

Caption: Key modification sites on the 5-indolylmethylhydantoin scaffold.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow from the synthesis of this compound analogs to the evaluation of their biological activity.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Indole, Urea, Aldehyde) reaction One-Pot Amidoalkylation start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization seed_prep Seed Sterilization & Soaking characterization->seed_prep Test Compounds germination Germination Assay seed_prep->germination data_collection Data Collection (Germination %, Lengths) germination->data_collection analysis SAR Analysis data_collection->analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The available data, primarily from studies on plant growth regulation, indicates that the N1 position of the 5-indolylmethylhydantoin scaffold is a critical determinant of its biological activity. Specifically, aliphatic substituents at this position appear to be more effective than aromatic ones in the context of plant growth stimulation.

While direct pharmacological SAR data for this compound class is scarce, the general principles of hydantoin chemistry suggest that the C5 and N3 positions are also promising targets for modification to develop compounds with potential therapeutic applications. Future research should focus on synthesizing a broader range of analogs with systematic variations at the N1, N3, and C5 positions and evaluating their activities against various pharmacological targets to establish a comprehensive SAR profile for this intriguing chemical scaffold.

References

A Meta-Analysis of DL-5-Indolylmethylhydantoin in L-Tryptophan Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of research findings on DL-5-Indolylmethylhydantoin, primarily focusing on its application as a substrate for the enzymatic production of L-tryptophan. It offers an objective comparison with alternative L-tryptophan production methods, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

Overview of this compound and the Hydantoinase Process

This compound is a synthetic hydantoin derivative that serves as a key precursor in the "hydantoinase process" for producing optically pure amino acids. This enzymatic method offers a significant advantage over chemical synthesis, which typically results in a racemic mixture of D- and L-amino acids that requires subsequent resolution[1]. The hydantoinase process utilizes a cascade of enzymes to stereoselectively convert D,L-5-monosubstituted hydantoins into the corresponding L- or D-amino acids[1][2].

The core of this process for L-tryptophan production involves two key enzymes: a hydantoinase and an N-carbamoyl-L-amino acid amidohydrolase (L-N-carbamoylase). A third enzyme, a hydantoin racemase, is often included to convert the remaining D-enantiomer of the substrate back to the racemic mixture, theoretically allowing for a 100% conversion to the desired L-amino acid[1].

Comparative Analysis of L-Tryptophan Production Methods

L-tryptophan, an essential amino acid, is produced through several methods, each with distinct advantages and disadvantages. This section compares the enzymatic conversion of this compound with two other prominent methods: direct microbial fermentation and enzymatic synthesis from indole and serine.

Table 1: Comparison of L-Tryptophan Production Methods

ParameterEnzymatic Conversion of this compoundDirect Microbial Fermentation (E. coli)Enzymatic Synthesis (Indole + Serine)
Starting Materials This compoundGlucose, ammonia, mineral saltsIndole, DL-Serine
Key Enzymes/Microorganisms Hydantoinase, L-N-carbamoylase, Hydantoin racemase (e.g., from Flavobacterium sp., Arthrobacter sp.)Genetically engineered Escherichia coli or Corynebacterium glutamicumTryptophan synthase, Amino acid racemase (e.g., from E. coli, Pseudomonas putida)
Reported Titer (g/L) ~7.4 - 8.8[3][4]Up to 59.55[5]Up to 110[6][7]
Molar Yield (%) 82 - 99[3][4]Varies depending on strain and conditions91 - 100[6][7]
Productivity (g/L/h) Lower, batch processHigher, continuous or fed-batchHigh, batch or continuous
Key Advantages High stereoselectivity; produces optically pure L-tryptophan.Utilizes inexpensive starting materials; well-established industrial process.High titers and yields achievable.
Key Disadvantages Requires synthesis of the hydantoin precursor; potential for enzyme inhibition.Complex metabolic engineering required; byproduct formation (e.g., acetate) can inhibit growth and production[8][9].Cost of precursors, especially L-serine; indole can be inhibitory to enzymes[3].

Signaling Pathways and Experimental Workflows

Enzymatic Conversion of this compound to L-Tryptophan

The biochemical pathway for the conversion of this compound to L-Tryptophan is a three-step enzymatic cascade.

DL_5_Indolylmethylhydantoin_Conversion cluster_racemization Hydantoin Racemase cluster_hydrolysis Hydantoinase cluster_decarbamoylation L-N-Carbamoylase DL_IMH This compound L_IMH L-5-Indolylmethylhydantoin D_IMH D-5-Indolylmethylhydantoin N_Carbamoyl_L_Trp N-Carbamoyl-L-Tryptophan L_IMH->N_Carbamoyl_L_Trp Hydrolysis D_IMH->L_IMH Racemization L_Trp L-Tryptophan N_Carbamoyl_L_Trp->L_Trp Decarbamoylation

Enzymatic conversion of this compound.
General Experimental Workflow for L-Tryptophan Production Screening

The following diagram illustrates a typical workflow for screening microorganisms and optimizing conditions for L-tryptophan production.

Experimental_Workflow start Microorganism Isolation/Engineering cultivation Cultivation in Growth Medium start->cultivation cell_harvest Cell Harvesting (Centrifugation) cultivation->cell_harvest reaction_setup Reaction Setup with Substrate (e.g., this compound) cell_harvest->reaction_setup incubation Incubation (Controlled Temperature & pH) reaction_setup->incubation sampling Time-course Sampling incubation->sampling analysis Analysis (e.g., HPLC) sampling->analysis optimization Data Analysis & Optimization analysis->optimization optimization->cultivation Iterate end Optimized Process optimization->end

General workflow for L-Tryptophan production.

Detailed Experimental Protocols

Enzymatic Production of L-Tryptophan from this compound

This protocol is based on the methodology described by Sano et al. using Flavobacterium sp.[3].

1. Microorganism and Cultivation:

  • Strain: Flavobacterium sp. AJ-3912 (a mutant with blocked tryptophan degradation pathway is preferred, e.g., AJ-3940)[3].

  • Medium: A suitable growth medium containing a carbon source (e.g., glucose), nitrogen source (e.g., peptone, yeast extract), and mineral salts. The medium should be sterilized by autoclaving.

  • Cultivation: Inoculate the sterile medium with the bacterial strain and incubate at 30-37°C with shaking for 24-48 hours until sufficient cell growth is achieved.

2. Enzyme Preparation (Whole Cells):

  • Harvest the cells from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.0) and centrifuge again.

  • The washed cell pellet can be used directly as the enzyme source (wet cell basis).

3. Enzymatic Reaction:

  • Reaction Mixture:

    • This compound: 10 mg/mL

    • Potassium phosphate buffer (0.1 M, pH 8.0)

    • Washed cells: 50 mg/mL (wet weight)

  • Incubation: Incubate the reaction mixture at 37-43°C with moderate stirring for up to 35 hours[10].

  • Tryptophan Degradation Inhibition (Optional but Recommended): To improve the yield, agents that inhibit tryptophan oxygenase, such as hydroxylamine (e.g., at an appropriate concentration), can be added to the reaction mixture[3][4].

4. Product Analysis:

  • At regular intervals, take samples from the reaction mixture.

  • Terminate the enzymatic reaction by adding an equal volume of ethanol or by heat treatment.

  • Centrifuge the sample to remove cell debris.

  • Analyze the supernatant for L-tryptophan concentration using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for L-Tryptophan Quantification

This is a general protocol for the quantification of L-tryptophan. Specific parameters may need to be optimized based on the available instrumentation and column.

  • Instrumentation: HPLC system equipped with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., 5 mM sodium acetate) and an organic solvent (e.g., acetonitrile)[11]. The exact ratio should be optimized for good separation.

  • Detection:

    • UV Detection: Wavelength set to 220 nm or 280 nm[3].

    • Fluorescence Detection: Excitation at ~280 nm and emission at ~360 nm for higher sensitivity and selectivity.

  • Quantification: Prepare a standard curve using known concentrations of L-tryptophan. The concentration of L-tryptophan in the samples is determined by comparing their peak areas to the standard curve.

Conclusion

The enzymatic conversion of this compound using the hydantoinase process is a highly stereoselective method for producing optically pure L-tryptophan. While direct fermentation and enzymatic synthesis from indole and serine can achieve higher titers, the hydantoinase process offers a robust and specific route that avoids some of the challenges associated with these alternatives, such as complex metabolic regulation and precursor toxicity. The choice of production method will ultimately depend on factors such as the desired scale of production, cost of raw materials, and the availability of specific microbial strains and enzymes. Further research in enzyme engineering and process optimization continues to enhance the efficiency and cost-effectiveness of all these methods, contributing to the sustainable production of this essential amino acid.

References

Safety Operating Guide

Personal protective equipment for handling DL-5-Indolylmethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of DL-5-Indolylmethylhydantoin. The following procedures are based on best practices for handling similar hydantoin derivatives and should be supplemented with the official Safety Data Sheet (SDS) for this compound, which should be obtained from the supplier.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, related hydantoin compounds exhibit a range of hazards. For instance, Phenytoin is harmful if swallowed and is suspected of causing cancer and reproductive harm[1]. Other derivatives like 1,3-Dichloro-5,5-dimethylhydantoin are oxidizers, harmful if swallowed, and cause severe skin burns and eye damage[2]. Given these potential risks, it is imperative to handle this compound with a high degree of caution.

Potential Hazards (based on related compounds):

  • Harmful if swallowed.

  • May cause skin, eye, and respiratory irritation.

  • Potential for long-term health effects.

  • May form combustible dust concentrations in the air[1].

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is essential to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended. Always consult the glove manufacturer's chemical resistance data. Discard and replace gloves immediately if contaminated or torn.[3]
Eyes/Face Safety goggles and face shieldUse chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[3]
Body Chemical-resistant lab coat or apronA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory NIOSH-approved respiratorA respirator is necessary when engineering controls like a fume hood are insufficient to control airborne dust, or during spill cleanup. The type of respirator should be selected based on a formal risk assessment.
Feet Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended, especially when handling larger quantities.[4]

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Operation prep_area->verify_hood gather_ppe Assemble All Required PPE verify_hood->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Shower, Spill Kit) gather_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh_solid Weigh Solid in Ventilated Enclosure don_ppe->weigh_solid dissolve Dissolve/Use in Fume Hood weigh_solid->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate_tools Decontaminate Glassware & Tools conduct_exp->decontaminate_tools wipe_surfaces Wipe Down Work Surfaces decontaminate_tools->wipe_surfaces doff_ppe Doff PPE in Correct Order wipe_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Chemical Waste wash_hands->segregate_waste label_container Label Waste Container Clearly segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste dispose_waste Dispose via EHS Guidelines store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Weighing the Solid Compound:

  • Ensure a chemical fume hood or a ventilated balance enclosure is operational.

  • Don all required PPE as outlined in the table above.

  • Place a weigh boat on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.

  • Record the weight and securely close the primary container of the chemical.

  • Clean any minor spills within the enclosure immediately.

Dissolving the Compound:

  • Perform this procedure within a certified chemical fume hood.

  • Add the desired solvent to a suitable flask.

  • Slowly add the pre-weighed this compound to the solvent while stirring to prevent splashing.

  • If necessary, gently heat the solution using a controlled heating mantle.

  • Ensure the container is loosely capped if heating to avoid pressure buildup.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any solid this compound waste, including contaminated weigh boats and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a designated solid waste container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and any other components of the waste stream.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste through the EHS department. Do not pour any waste containing this compound down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.